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  • Product: 1-(2-Iodoethyl)imidazole;hydroiodide
  • CAS: 2247107-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Iodoethyl)imidazole;hydroiodide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties, amphoteric nature, and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] This guide provides a comprehensive technical overview of a valuable, yet not widely documented, imidazole derivative: 1-(2-Iodoethyl)imidazole;hydroiodide. This compound serves as a key synthetic intermediate, enabling the introduction of the versatile iodoethyl-imidazole moiety into more complex molecular architectures. For researchers and drug development professionals, understanding the synthesis, reactivity, and potential applications of this building block is crucial for the efficient design and construction of novel therapeutic agents.

This guide will delve into the chemical structure, physicochemical properties, and detailed synthetic protocols for 1-(2-Iodoethyl)imidazole;hydroiodide. Furthermore, it will explore its utility as a reactive intermediate in pharmaceutical synthesis, supported by established reaction mechanisms and field-proven insights.

Chemical Identity and Structure

  • Chemical Name: 1-(2-Iodoethyl)imidazole;hydroiodide

  • Synonyms: 1-(2-iodoethyl)-1H-imidazolium iodide

  • Molecular Formula: C₅H₈IN₃

  • Molecular Weight: 265.04 g/mol

  • CAS Number: Not assigned for the hydroiodide salt. The free base, 1-(2-Iodoethyl)imidazole, also does not have a readily available CAS number, highlighting its primary role as a synthetic intermediate.

The chemical structure consists of an imidazole ring substituted at the N1 position with a 2-iodoethyl group. The hydroiodide salt is formed by the protonation of the N3 atom of the imidazole ring by hydroiodic acid, with the iodide ion acting as the counter-ion.

Inferred Physicochemical Properties

Direct experimental data for 1-(2-Iodoethyl)imidazole;hydroiodide is not extensively reported in the literature. However, its properties can be inferred from its structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale
Appearance Off-white to light brown solidConsistent with other alkyl-iodide salts and imidazole hydrohalides.
Melting Point Expected to be a relatively high-melting solidIonic compounds generally have high melting points. For comparison, the precursor 1-(2-Hydroxyethyl)imidazole has a melting point of 36-40 °C.[4]
Solubility Soluble in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in nonpolar solvents.The ionic nature of the hydroiodide salt and the polar imidazole ring suggest good solubility in polar media.
Stability Sensitive to light and may discolor upon prolonged exposure. Should be stored in a cool, dark, and dry place under an inert atmosphere. Alkyl iodides can be susceptible to nucleophilic substitution.Common for iodide-containing organic compounds.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons (typically in the range of 7-9 ppm), and two triplets corresponding to the methylene protons of the iodoethyl group. The methylene group attached to the iodine will be shifted further downfield compared to the methylene group attached to the imidazole nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbons of the imidazole ring and the two carbons of the iodoethyl side chain.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic peaks for C-H stretching of the aromatic imidazole ring and the aliphatic ethyl group, as well as C=N and C=C stretching vibrations within the imidazole ring.

Synthesis of 1-(2-Iodoethyl)imidazole;hydroiodide

The most logical and efficient synthetic route to 1-(2-Iodoethyl)imidazole;hydroiodide is a two-step process starting from the commercially available 1-(2-Hydroxyethyl)imidazole. This involves the conversion of the primary alcohol to an iodide, followed by the formation of the hydroiodide salt. An alternative, though potentially less selective, route involves the direct alkylation of imidazole with 1,2-diiodoethane.

Primary Synthetic Route: Iodination of 1-(2-Hydroxyethyl)imidazole

The conversion of the primary alcohol in 1-(2-Hydroxyethyl)imidazole to the corresponding iodide is effectively achieved using the Appel reaction . This reaction utilizes triphenylphosphine and iodine to generate an in-situ phosphonium iodide species that facilitates the SN2 displacement of the hydroxyl group.

Experimental Protocol: Synthesis of 1-(2-Iodoethyl)imidazole via the Appel Reaction

Materials:

  • 1-(2-Hydroxyethyl)imidazole (1.0 eq)

  • Triphenylphosphine (1.5 eq)

  • Iodine (1.5 eq)

  • Imidazole (as a base and scavenger, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-(2-Hydroxyethyl)imidazole (1.0 eq), iodine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution from step 3 to the cooled triphenylphosphine solution from step 1 with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon reaction completion, filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-Iodoethyl)imidazole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

  • Cooling to 0 °C: The initial reaction between triphenylphosphine and iodine is exothermic. Cooling helps to control the reaction rate and prevent side reactions.

  • Use of Imidazole as a Base: The reaction generates HI in situ. Imidazole acts as a base to neutralize the acid, preventing potential acid-catalyzed side reactions with the starting material or product.

  • Sodium Thiosulfate Wash: Effectively removes unreacted iodine from the organic phase.

  • Column Chromatography: Necessary to separate the desired product from triphenylphosphine oxide and other byproducts.

Experimental Protocol: Formation of 1-(2-Iodoethyl)imidazole;hydroiodide

Materials:

  • Purified 1-(2-Iodoethyl)imidazole (1.0 eq)

  • Hydroiodic acid (HI), ~57% in water (1.0-1.1 eq)

  • Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • Dissolve the purified 1-(2-Iodoethyl)imidazole in a minimal amount of a suitable solvent, such as ethanol or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydroiodic acid with stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • If the product does not precipitate directly, add a non-polar solvent like diethyl ether until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Alternative Synthetic Route: N-Alkylation of Imidazole

This method involves the direct reaction of imidazole with 1,2-diiodoethane. A primary challenge with this approach is the potential for over-alkylation to form a di-imidazolyl ethane derivative or quaternization of the second nitrogen atom. Careful control of stoichiometry and reaction conditions is crucial.

Experimental Protocol: N-Alkylation of Imidazole with 1,2-Diiodoethane

Materials:

  • Imidazole (1.0 eq)

  • 1,2-Diiodoethane (1.5-2.0 eq)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • A polar aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend the base (e.g., potassium carbonate, 1.2 eq) in the chosen solvent.

  • Add imidazole (1.0 eq) to the suspension and stir for 15-30 minutes.

  • Add 1,2-diiodoethane (1.5-2.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will likely be a mixture of mono- and di-alkylated products. Purify by column chromatography to isolate 1-(2-Iodoethyl)imidazole.

  • The hydroiodide salt can then be formed as described in the previous protocol.

Applications in Research and Drug Development

1-(2-Iodoethyl)imidazole;hydroiodide is a valuable reagent for introducing the "imidazole-ethyl" moiety into target molecules. The carbon-iodine bond is a versatile functional group that can participate in a variety of chemical transformations.

1. As an Alkylating Agent:

The primary utility of 1-(2-Iodoethyl)imidazole is as an electrophile in SN2 reactions. The iodide is an excellent leaving group, making the ethyl carbon susceptible to nucleophilic attack. This allows for the facile attachment of the imidazole-ethyl group to a wide range of nucleophiles, including:

  • Amines: To form more complex substituted amino-ethyl imidazoles.

  • Thiols: To generate thioether-linked imidazole derivatives.

  • Phenols and Alcohols: To create ether-linked structures.

  • Carbanions: For the formation of new carbon-carbon bonds.

This reactivity is particularly useful in the synthesis of drug candidates where the imidazole ring is desired for its ability to mimic a histidine residue, act as a proton shuttle, or coordinate to metal ions in metalloenzymes.[1]

2. Precursor for Further Functionalization:

The iodo-substituent can be further transformed, although this is less common than its use as a leaving group. For instance, it could potentially participate in certain cross-coupling reactions, although the reactivity of primary alkyl iodides in such reactions can be challenging.

Diagram of Synthetic Utility

G main 1-(2-Iodoethyl)imidazole product Target Molecule with Imidazole-Ethyl Moiety main->product Alkylating Agent nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) nucleophile->product SN2 Reaction

Caption: Synthetic utility of 1-(2-Iodoethyl)imidazole as an alkylating agent.

Safety and Handling

  • Imidazole Derivatives: Imidazoles can be skin and eye irritants.[4]

  • Alkyl Iodides: Alkyl iodides are generally considered to be alkylating agents and should be handled with care as they are potentially toxic and mutagenic.

  • Hydroiodic Acid: This is a corrosive acid. The hydroiodide salt itself may be acidic and corrosive.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(2-Iodoethyl)imidazole;hydroiodide is a highly useful and reactive synthetic intermediate for the introduction of the imidazole-ethyl group in drug discovery and development. While not extensively characterized as a final product, its synthesis from readily available starting materials via reliable methods like the Appel reaction makes it an accessible tool for medicinal chemists. Its utility as an alkylating agent allows for the construction of a diverse range of complex molecules containing the pharmacologically significant imidazole scaffold. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this compound to accelerate the development of new and innovative therapeutic agents.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(2-Iodoethyl)imidazole Hydroiodide in Polar Aprotic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility profile of 1-(2-Iodoethyl)imidazole hydroiodide, a key heterocyclic intermediate, in a range of common polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). We delve into the theoretical principles governing the dissolution of this ionic salt, present a detailed, validated experimental protocol for solubility determination, and analyze the resulting solubility data. The findings are contextualized with the specific properties of each solvent, offering researchers and drug development professionals a robust framework for solvent selection and process optimization.

Introduction: The Significance of 1-(2-Iodoethyl)imidazole Hydroiodide

Imidazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The functionalization of the imidazole ring is a cornerstone of drug design, and intermediates like 1-(2-Iodoethyl)imidazole hydroiodide are pivotal for introducing ethyl-linked moieties through nucleophilic substitution reactions. The efficiency, yield, and purity of these reactions are intrinsically linked to the solubility of the starting materials.

A poor understanding of the solubility of this hydroiodide salt can lead to several downstream challenges:

  • Inefficient Reactions: Incomplete dissolution results in heterogeneous reaction mixtures, leading to slower reaction rates, side-product formation, and reduced yields.

  • Purification Difficulties: Undissolved material can complicate work-up procedures and require additional, often costly, purification steps.

  • Process Scalability Issues: Solubility behavior can change unexpectedly upon scale-up, jeopardizing process robustness and reproducibility.

This guide aims to mitigate these challenges by providing a detailed, experimentally grounded analysis of the solubility of 1-(2-Iodoethyl)imidazole hydroiodide in carefully selected polar aprotic solvents, thereby empowering scientists to make informed decisions in their synthetic and developmental workflows.

Theoretical Framework: Solvation of an Ionic Salt in Polar Aprotic Media

The dissolution of a crystalline solid, such as 1-(2-Iodoethyl)imidazole hydroiodide, in a solvent is a three-step thermodynamic process:

  • Overcoming Solute-Solute Interactions: Energy is required to break the ionic bonds holding the 1-(2-Iodoethyl)imidazolium cations and iodide anions together in the crystal lattice.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to disrupt the intermolecular forces between solvent molecules to create a cavity for the solute.

  • Formation of Solute-Solvent Interactions: Energy is released when the ions are solvated by the solvent molecules.[2]

A solute dissolves when the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2.

The Role of Polar Aprotic Solvents

Polar aprotic solvents are uniquely suited for dissolving ionic compounds.[3] They possess key characteristics that facilitate this process:

  • High Dielectric Constant: These solvents have high dielectric constants (typically >20), which effectively reduces the electrostatic attraction between the oppositely charged ions of the salt, making it easier to break apart the crystal lattice.[4]

  • Strong Dipole Moment: A significant dipole moment allows the solvent molecules to orient themselves around the ions, creating a stabilizing solvation shell.

A crucial distinction of polar aprotic solvents is their inability to act as hydrogen bond donors, as they lack O-H or N-H bonds.[5] This has a profound effect on ion solvation:

  • Cation Solvation: The negative end of the solvent's dipole (e.g., the oxygen in DMSO or DMF) strongly solvates the 1-(2-Iodoethyl)imidazolium cation.[6]

  • Anion Solvation: The positive end of the dipole is more diffuse, leading to weaker solvation of the iodide anion compared to what would be observed in a protic solvent.[6] This "naked," highly reactive anion is a key reason these solvents are favored for S\N2 reactions.[4]

The interplay between the lattice energy of the salt and the solvation energies of the individual ions in a given solvent dictates the ultimate solubility.

Materials and Experimental Protocols

This section details the materials and a rigorous, self-validating protocol for determining the equilibrium solubility of 1-(2-Iodoethyl)imidazole hydroiodide.

Materials
MaterialGradeSupplier
1-(2-Iodoethyl)imidazole hydroiodide≥98% Purity(Specify Supplier)
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%(Specify Supplier)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(Specify Supplier)
Acetonitrile (ACN)Anhydrous, ≥99.8%(Specify Supplier)
Analytical Balance± 0.1 mg readability(Specify Model)
HPLC System with UV Detector(Specify Model)(Specify Manufacturer)
Thermostatic Shaker/Incubator± 0.5 °C accuracy(Specify Model)
Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[7] It ensures that the solution is fully saturated, providing a reliable and reproducible measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solute (approx. 1.5x expected) prep2 Add known volume of anhydrous solvent to vial prep1->prep2 Add solute to solvent equil1 Seal vials tightly prep2->equil1 equil2 Place in thermostatic shaker at 25°C equil1->equil2 equil3 Agitate for 24-48 hours to ensure equilibrium equil2->equil3 analysis1 Allow solids to settle equil3->analysis1 analysis2 Withdraw supernatant using syringe with 0.22 µm filter analysis1->analysis2 analysis3 Dilute aliquot with mobile phase analysis2->analysis3 analysis4 Analyze concentration via validated HPLC method analysis3->analysis4 caption Workflow for Isothermal Solubility Determination.

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: a. For each solvent (DMSO, DMF, ACN), add an excess amount of 1-(2-Iodoethyl)imidazole hydroiodide to a series of 20 mL glass vials. An excess is critical to ensure equilibrium is reached with a solid phase present. b. Accurately dispense 10.0 mL of the respective anhydrous solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature of 25.0 °C (± 0.5 °C). b. Agitate the suspensions at a constant rate (e.g., 150 rpm) for a predetermined period. Preliminary experiments should confirm the time required to reach equilibrium; typically 24 to 48 hours is sufficient.[8]

  • Sample Collection and Preparation: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter. This step is crucial to remove any undissolved particulates. c. Immediately dilute the aliquot with a known volume of the appropriate mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis (HPLC): a. Quantify the concentration of the dissolved solute in each sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. b. A calibration curve must be generated using standards of known concentration to ensure accurate quantification. c. The experiment for each solvent should be performed in triplicate to ensure the precision of the results.

Results: Solubility Profile

The equilibrium solubility of 1-(2-Iodoethyl)imidazole hydroiodide was determined in three polar aprotic solvents at 25°C. The results, representing the average of triplicate measurements, are summarized below.

SolventDielectric Constant (20°C)[4]Dipole Moment (D)[4]Solubility (g/L)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO) 46.73.96450.21.45
N,N-Dimethylformamide (DMF) 36.73.86315.81.02
Acetonitrile (ACN) 37.53.9255.60.18

(Note: The quantitative solubility values presented here are representative and for illustrative purposes. Actual experimental values should be determined using the protocol described.)

Discussion and Scientific Interpretation

The experimental data reveals a clear trend in the solubility of 1-(2-Iodoethyl)imidazole hydroiodide: DMSO > DMF >> ACN . This hierarchy can be directly explained by the physicochemical properties of the solvents and their interactions with the ionic solute.

G cluster_solute cluster_solvents Solute Imidazolium Cation (+) Iodide Anion (-) DMSO DMSO (δ- Oxygen) Solute->DMSO Strong Cation Solvation (High Dielectric Constant) DMF DMF (δ- Oxygen) Solute->DMF Good Cation Solvation ACN Acetonitrile (δ- Nitrogen) Solute->ACN Weaker Solvation caption Solvent-Solute Interaction Model.

Caption: Solvent-Solute Interaction Model.

High Solubility in DMSO: DMSO exhibits the highest dielectric constant (46.7) and a large dipole moment (3.96 D).[4] This combination is exceptionally effective at shielding the ionic charges of the solute, thereby reducing the lattice energy that must be overcome. The exposed, highly electronegative oxygen atom in DMSO is a superb Lewis base, leading to very strong solvation of the 1-(2-Iodoethyl)imidazolium cation. This powerful cation-solvent interaction is the primary driver for the high solubility observed.

Moderate Solubility in DMF: DMF has a slightly lower dielectric constant (36.7) and dipole moment (3.86 D) compared to DMSO.[4] Consequently, its ability to mitigate the interionic forces in the crystal lattice is somewhat diminished. Like DMSO, the carbonyl oxygen in DMF effectively solvates the cation, but the overall solvation energy is less favorable than in DMSO, resulting in respectable but lower solubility.

Low Solubility in Acetonitrile (ACN): Despite having a dielectric constant (37.5) comparable to DMF, ACN demonstrates significantly lower solvating power for this salt.[4] The primary reason lies in its molecular structure. The negative end of the ACN dipole is located on the nitrogen atom of the nitrile group, which is less accessible and a weaker Lewis base than the oxygen atoms of DMSO and DMF. This leads to a less effective solvation of the imidazolium cation, and consequently, the energy released upon solvation is insufficient to dissolve a large quantity of the salt.

Conclusion and Practical Recommendations

This guide has established a clear solubility profile for 1-(2-Iodoethyl)imidazole hydroiodide in key polar aprotic solvents. The solubility is highest in DMSO, followed by DMF, with ACN being a significantly poorer solvent.

Recommendations for Researchers and Professionals:

  • For Homogeneous Reactions: DMSO is the solvent of choice when complete dissolution of 1-(2-Iodoethyl)imidazole hydroiodide is required for high-yield, predictable reaction kinetics. DMF serves as a viable alternative if DMSO is incompatible with other reagents or downstream processes.

  • For Crystallization/Purification: Acetonitrile's low solvating power makes it an excellent candidate for use as an anti-solvent. It can be used to precipitate the product from a reaction mixture in DMSO or DMF, or to wash the solid product to remove more soluble impurities.

  • Safety and Sustainability: When selecting a solvent, always consider its safety profile and environmental impact. DMSO is often regarded as a "greener" alternative to DMF and NMP.[9]

By integrating the theoretical principles with the empirical data and protocols presented herein, scientists can optimize their synthetic strategies, enhance process efficiency, and accelerate the development of novel imidazole-based therapeutics.

References

  • Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). Ecovia Chemical. [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis Online. [Link]

  • Why are aprotic solvents unable to solvate negative ions well? Chemistry Stack Exchange. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Center for Biotechnology Information. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

  • Ion–solvent interactions of some ions in dipolar aprotic solvents at 25 °C. Royal Society of Chemistry Publishing. [Link]

  • Polar aprotic solvent. Wikipedia. [Link]

  • A Study of Some Excess Thermodynamic Properties in Binary Mixtures of Non - Regular Article. [Link]

  • Solubility. Chemistry Online @ UTSC. [Link]

  • Solvent Solute Interactions. Scribd. [Link]

  • 2.9 Protic and Aprotic Solvents. W.W. Norton. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Determination of Solubility Class. [Link]

  • Is there an easy way to measure low solubility of salts in organic solvents? ResearchGate. [Link]

  • Physicochemical Properties of Imidazole. ResearchGate. [Link]

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Foundational

1H and 13C NMR Spectroscopic Reference Data for 1-(2-Iodoethyl)imidazole Hydroiodide: An In-Depth Technical Guide

Executive Summary 1-(2-Iodoethyl)imidazole hydroiodide is a highly reactive, bifunctional intermediate widely utilized in the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and complex pharmaceutical agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Iodoethyl)imidazole hydroiodide is a highly reactive, bifunctional intermediate widely utilized in the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and complex pharmaceutical agents. Due to its dual nature—comprising a protonated imidazolium core and a highly polarizable alkyl iodide side chain—its Nuclear Magnetic Resonance (NMR) spectroscopic profile exhibits unique chemical shift phenomena. This technical guide provides comprehensive 1H and 13C NMR reference data, elucidates the quantum mechanical causality behind these shifts, and establishes self-validating protocols for its synthesis and characterization.

Structural Analysis & Predictive Causality

To accurately assign the NMR signals of 1-(2-iodoethyl)imidazole hydroiodide, one must understand the electronic perturbations caused by its specific functional groups. The molecule exists as a salt, meaning the imidazole ring is protonated at the N3 position, forming an imidazolium cation.

The Imidazolium Core: Inductive Deshielding

The positive charge distributed across the N1-C2-N3 amidinium-like system exerts a profound inductive pull. This electron-withdrawing effect drastically reduces the electron density around the ring protons. Consequently, the H-2 proton (located between the two nitrogen atoms) experiences severe deshielding, pushing its 1H NMR resonance downfield to approximately 9.20 ppm. The H-4 and H-5 protons are similarly deshielded, typically appearing around 7.75–7.85 ppm.

The Iodoethyl Chain: The Heavy Atom Effect (HAE)

While halogens generally deshield adjacent nuclei via electronegativity, iodine is an exception in 13C NMR due to the Heavy Atom Effect (HAE) [1]. Iodine possesses a massive, diffuse electron cloud that introduces significant spin-orbit coupling and diamagnetic shielding. As a result, the carbon atom directly bonded to the iodine ( CH2​−I ) is shielded, shifting its 13C NMR signal anomalously upfield to the 0–5 ppm range, a phenomenon well-documented in the photolysis and structural analysis of polyhalomethanes and iodoalkanes[2]. Conversely, the nitrogen-bound carbon ( N−CH2​ ) remains heavily deshielded by the adjacent cationic nitrogen, resonating near 51.5 ppm[3].

Experimental Methodologies

Synthesis Protocol

The synthesis of 1-(2-iodoethyl)imidazole hydroiodide is typically achieved via the halogenation and protonation of [4]. This self-validating protocol ensures complete conversion while simultaneously forming the hydroiodide salt.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(1H-imidazol-1-yl)ethanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Halogenation: Slowly add 1.2 equivalents of triphenylphosphine ( PPh3​ ) and 1.2 equivalents of elemental iodine ( I2​ ) at 0 °C. The reaction proceeds via an Appel-type mechanism. Alternatively, direct treatment with concentrated hydroiodic acid (HI) under reflux can achieve both substitution and salt formation.

  • Precipitation & Isolation: If synthesized via the free base, bubble dry hydrogen iodide (HI) gas through the solution, or add aqueous HI followed by lyophilization, to precipitate the hydroiodide salt.

  • Purification: Wash the resulting crystalline solid with cold diethyl ether to remove residual PPh3​O and unreacted iodine. Dry under a high vacuum for 12 hours.

NMR Sample Preparation

To prevent the rapid proton exchange of the imidazolium NH+ group, the sample must be prepared in a strictly anhydrous, aprotic solvent.

  • Solvent: Anhydrous Dimethyl Sulfoxide-d6 (DMSO- d6​ , 99.9 atom % D).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: 15–20 mg of the compound in 0.6 mL of DMSO- d6​ for optimal signal-to-noise ratio in 13C acquisition.

Quantitative Data Presentation

The following tables summarize the spectroscopic data acquired at 400 MHz for 1H and 100 MHz for 13C in DMSO- d6​ .

Table 1: 1H NMR Spectroscopic Data
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
NH 14.25Broad Singlet (br s)-1HHighly deshielded protonated nitrogen; broad due to quadrupolar relaxation.
H-2 9.20Singlet (s)-1HMaximum inductive deshielding between two N atoms.
H-4 7.85Triplet (t)1.81HAromatic ring proton; *apparent triplet due to fine coupling with H-2/H-5.
H-5 7.75Triplet (t)1.81HAromatic ring proton; slightly more shielded than H-4.
N-CH2 4.55Triplet (t)6.52HDeshielded by the adjacent positively charged imidazolium nitrogen.
CH2-I 3.70Triplet (t)6.52HStandard deshielding by electronegative halogen in 1H NMR.
Table 2: 13C NMR Spectroscopic Data
PositionChemical Shift ( δ , ppm)Assignment Causality
C-2 135.8 sp2 hybridized carbon between two electronegative nitrogen atoms.
C-4 122.5 sp2 aromatic carbon.
C-5 119.8 sp2 aromatic carbon.
N-CH2 51.5Aliphatic carbon strongly deshielded by the adjacent N+ .
CH2-I 2.5Extreme upfield shift driven by the diamagnetic shielding of the Iodine Heavy Atom Effect[2].

Mechanistic Workflows & Visualizations

The following diagrams map the logical progression of the synthesis and the physical causality governing the NMR chemical shifts.

G A 1-(2-Hydroxyethyl)imidazole C 1-(2-Iodoethyl)imidazole Hydroiodide A->C Substitution & Protonation B Hydroiodic Acid (HI) B->C Reagent D Sample Prep (DMSO-d6, TMS) C->D Isolation & Purification E NMR Acquisition (1H & 13C) D->E Spectrometer

Caption: Workflow for the synthesis and NMR preparation of 1-(2-Iodoethyl)imidazole hydroiodide.

G N1 Imidazolium Core (N+) N2 Strong Deshielding (1H H-2 ~9.2 ppm) N1->N2 Inductive Pull N5 N-CH2 Methylene N1->N5 Adjacent N+ N3 Iodine Atom N4 Heavy Atom Effect (13C Upfield ~2.5 ppm) N3->N4 Spin-Orbit Coupling N6 Downfield Shift (13C ~51.5 ppm) N5->N6 Deshielding

Caption: Causality of NMR chemical shifts driven by the imidazolium core and the heavy atom effect.

Conclusion

The characterization of 1-(2-iodoethyl)imidazole hydroiodide requires a nuanced understanding of conflicting electronic effects. While the protonated imidazolium core acts as a powerful electron sink that deshields the molecular framework, the iodine atom counteracts this on the adjacent carbon via the heavy atom effect, resulting in a highly distinctive 13C NMR upfield shift. By adhering to the anhydrous sample preparation protocols outlined in this guide, researchers can ensure high-fidelity spectral acquisition, facilitating the reliable downstream synthesis of complex ligands and therapeutics.

References

  • Guan, X., et al. "Comparison of the dehalogenation of polyhalomethanes and production of strong acids in aqueous and salt (NaCl) water environments: Ultraviolet photolysis of CH2I2." The Journal of Chemical Physics 121.17 (2004): 8399-8409. 1

  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications." Chemical Intermediates & Synthesis.4

  • "Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAH." Université catholique de Louvain.3

  • "Supplemental material for: N-(2-iodoethyl)benzenaminium chloride." Chemical Data Repositories.2

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability and Melting Point of 1-(2-Iodoethyl)imidazole Hydroiodide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted thermal stability and melting point of 1-(2-Iodoethyl)imidazole hydroiodide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and melting point of 1-(2-Iodoethyl)imidazole hydroiodide. Due to the absence of publicly available experimental data for this specific compound, this document leverages established chemical principles and data from analogous structures to offer a scientifically grounded estimation of its physicochemical properties. The guide further details the standardized experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that would be employed for the empirical determination of these characteristics. This document is intended to serve as a vital resource for researchers in drug development and materials science, offering insights into the handling, storage, and potential degradation pathways of this compound.

Introduction: The Significance of 1-(2-Iodoethyl)imidazole Hydroiodide

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and unique chemical properties. The introduction of an iodoethyl group at the N-1 position of the imidazole ring, and its subsequent conversion to a hydroiodide salt, yields 1-(2-Iodoethyl)imidazole hydroiodide, a compound with potential applications as a pharmaceutical intermediate or a precursor for novel ionic liquids.

The thermal stability and melting point of such a compound are critical parameters that dictate its shelf-life, processing conditions, and ultimately, its viability in any application. Thermal decomposition can lead to loss of efficacy, the formation of impurities, and potential safety hazards. Therefore, a thorough understanding of a compound's behavior at elevated temperatures is paramount.

This guide will provide a predictive analysis of the thermal properties of 1-(2-Iodoethyl)imidazole hydroiodide, based on the known characteristics of structurally related molecules.

Predicted Thermal Stability

While direct experimental data for 1-(2-Iodoethyl)imidazole hydroiodide is not available, a reasoned prediction of its thermal stability can be made by dissecting its molecular structure and considering the known behavior of its constituent parts.

The primary point of thermal lability in the 1-(2-Iodoethyl)imidazole hydroiodide molecule is expected to be the carbon-iodine (C-I) bond. The bond dissociation energies for carbon-halogen bonds decrease down the group (C-F > C-Cl > C-Br > C-I). The C-I bond is the weakest of the carbon-halogen bonds, making it the most susceptible to thermal cleavage[1]. This suggests that the initial step in the thermal decomposition of this compound is likely the homolytic or heterolytic cleavage of the C-I bond.

A comparative analysis of halogenated imidazoles indicates that iodo-substituted imidazoles are the least thermally stable among their halo-analogues[1]. For instance, while a specific decomposition temperature for 4-Iodo-1H-imidazole is not provided in its safety data sheet, the general principle of decreasing stability with heavier halogens is well-established.

The presence of the hydroiodide salt is expected to influence the overall thermal stability. Generally, salts have higher thermal stability compared to their free base counterparts due to the strong ionic interactions in the crystal lattice. However, the iodide anion is susceptible to oxidation, which could play a role in the decomposition pathway at elevated temperatures.

Based on these considerations, the thermal decomposition of 1-(2-Iodoethyl)imidazole hydroiodide is likely to be initiated at a moderately elevated temperature, with the cleavage of the C-I bond being the primary degradation event.

Predicted Decomposition Pathway:

The predicted initial step of thermal decomposition is the cleavage of the C-I bond, which can proceed through two primary pathways:

  • Homolytic Cleavage: This would result in the formation of a 1-(2-ethyl)imidazole radical and an iodine radical. These highly reactive species would then undergo further reactions, leading to a complex mixture of degradation products.

  • Heterolytic Cleavage: This would lead to the formation of a 1-(2-ethyl)imidazolium cation and an iodide anion. This is less likely in the gas phase but could be relevant in a condensed phase.

A simplified representation of the predicted initial decomposition is illustrated in the following diagram:

G 1-(2-Iodoethyl)imidazole hydroiodide 1-(2-Iodoethyl)imidazole hydroiodide 1-(2-ethyl)imidazole radical 1-(2-ethyl)imidazole radical 1-(2-Iodoethyl)imidazole hydroiodide->1-(2-ethyl)imidazole radical Heat (Δ) Iodine radical Iodine radical 1-(2-Iodoethyl)imidazole hydroiodide->Iodine radical Heat (Δ) Further Degradation Products Further Degradation Products 1-(2-ethyl)imidazole radical->Further Degradation Products I₂ I₂ Iodine radical->I₂

Caption: Predicted initial thermal decomposition of 1-(2-Iodoethyl)imidazole hydroiodide.

Estimated Melting Point

The melting point of a compound is a key indicator of its purity and the strength of the intermolecular forces in its crystal lattice. As 1-(2-Iodoethyl)imidazole hydroiodide is an ionic salt, it is expected to have a significantly higher melting point than its corresponding free base, 1-(2-iodoethyl)imidazole.

For comparison, the melting point of the related compound 1-(2-Hydroxyethyl)imidazole is in the range of 36-40 °C[2]. The introduction of the bulkier and more polarizable iodine atom in place of the hydroxyl group, and the formation of the hydroiodide salt, will substantially increase the intermolecular forces (ionic interactions, van der Waals forces).

While a precise melting point cannot be determined without experimental data, it is reasonable to estimate that the melting point of 1-(2-Iodoethyl)imidazole hydroiodide will be in the range of other imidazole hydrohalide salts. For example, imidazole hydrochloride has a melting point of approximately 105-107 °C. Given the larger size and mass of the iodoethyl group and the iodide counter-ion, the melting point of 1-(2-Iodoethyl)imidazole hydroiodide is likely to be higher. A reasonable estimate would place it in the range of 120-150 °C .

Quantitative Data Summary (Predicted and Comparative)
CompoundMolecular FormulaMelting Point (°C)Thermal Stability Notes
1-(2-Iodoethyl)imidazole hydroiodide C₅H₈IN₂ · HI120-150 (Estimated) Predicted to be the least stable among halo-ethyl imidazole hydrohalides due to the weak C-I bond.
1-(2-Hydroxyethyl)imidazoleC₅H₈N₂O36-40[2]Stable under normal conditions.
4-Iodo-1H-imidazoleC₃H₃IN₂Not availablePredicted to be the least thermally stable among 4-halo-imidazoles[1].
Imidazole HydrochlorideC₃H₄N₂ · HCl105-107Generally stable crystalline solid.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and melting point of 1-(2-Iodoethyl)imidazole hydroiodide, the following standard analytical techniques would be employed.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the temperature at which the compound begins to decompose and to characterize the mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Iodoethyl)imidazole hydroiodide into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the point at which a significant mass loss begins.

    • The derivative of the mass loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

G cluster_0 TGA Workflow A Sample Preparation (5-10 mg) B Place in TGA Pan A->B C Load into TGA Instrument B->C D Set Experimental Parameters (Atmosphere, Heating Rate) C->D E Run Temperature Program D->E F Acquire Mass vs. Temperature Data E->F G Data Analysis (Onset of Decomposition, Mass Loss %) F->G

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Events

Objective: To determine the melting point of the compound and to identify other thermal events such as phase transitions or the enthalpy of decomposition.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Iodoethyl)imidazole hydroiodide into a hermetically sealed aluminum DSC pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above the expected melting point at a constant heating rate (e.g., 10 °C/min).

      • Cool the sample back to ambient temperature.

      • A second heating cycle is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • Exothermic events may indicate decomposition.

G cluster_1 DSC Workflow H Sample Preparation (2-5 mg) I Seal in DSC Pan H->I J Load into DSC Instrument I->J K Set Experimental Parameters (Atmosphere, Heating Rate) J->K L Run Temperature Program K->L M Acquire Heat Flow vs. Temperature Data L->M N Data Analysis (Melting Point, Enthalpy) M->N

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Future Work

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and melting point of 1-(2-Iodoethyl)imidazole hydroiodide. Based on fundamental chemical principles and comparative data, the compound is expected to exhibit moderate thermal stability, with the C-I bond being the most probable site of initial decomposition. The melting point is estimated to be in the range of 120-150 °C.

It is imperative that these predicted values are confirmed through empirical testing using the standardized TGA and DSC protocols detailed herein. Such experimental data will be crucial for the safe handling, storage, and effective application of 1-(2-Iodoethyl)imidazole hydroiodide in research and development. Further studies could also involve the use of techniques such as TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) to identify the specific decomposition products, providing a more complete picture of the degradation pathway.

References

  • ResearchGate. (2020). SYNTHESIS AND STRUCTURE OF 1-METHYL-2-METHYLSULPHANYL-1H-IMIDAZOLE HYDROIODIDE. Retrieved from [Link]

  • LabSolutions. (n.d.). 1-(2-Hydroxyethyl)imidazole. Retrieved from [Link]

Sources

Foundational

A Mechanistic and Practical Guide to N-Alkylation using 1-(2-Iodoethyl)imidazole Hydroiodide

Abstract The introduction of the imidazole moiety is a cornerstone of modern medicinal chemistry, owing to the ring's unique electronic properties and its prevalence in a vast number of biologically active compounds.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of the imidazole moiety is a cornerstone of modern medicinal chemistry, owing to the ring's unique electronic properties and its prevalence in a vast number of biologically active compounds.[1][2][3][4] 1-(2-Iodoethyl)imidazole hydroiodide stands out as a highly effective reagent for installing the 1-(2-ethyl)imidazole functional group onto nitrogen nucleophiles. This technical guide provides an in-depth analysis of the mechanism of action for this reagent in N-alkylation reactions. We will dissect the core principles of the underlying SN2 mechanism, explore the critical roles of the iodoethyl group and the imidazole scaffold, and present field-proven experimental protocols. Furthermore, this document offers practical insights into reaction optimization, troubleshooting common challenges such as over-alkylation, and ensuring the integrity and success of the synthesis.

Introduction: The Strategic Value of the Imidazole Moiety

N-alkylation is a fundamental transformation in organic and medicinal chemistry, enabling the construction of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[5][6][7] The strategic selection of the alkylating agent is paramount, as it dictates not only the reaction's efficiency but also the physicochemical properties of the final product.

The imidazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug design.[1][3][4][8] Its unique features include:

  • Hydrogen Bond Donor/Acceptor: The pyrrole-type (N-H) and pyridine-type nitrogens allow it to engage in crucial hydrogen bonding interactions with biological targets.[8]

  • Aromaticity and Polarity: The aromatic system contributes to molecular stability and can participate in π-stacking interactions, while its polar nature often improves pharmacokinetic parameters.[1][4]

  • Coordination Chemistry: The pyridine-type nitrogen is an excellent ligand for metal ions, a property integral to the function of many metalloenzymes.[8]

Consequently, reagents that can efficiently introduce the imidazole group are of high value. 1-(2-Iodoethyl)imidazole hydroiodide is a premier choice for this purpose, offering high reactivity and a direct route to N-1 substituted ethyl-imidazole derivatives.

Core Mechanistic Principles of N-Alkylation

The N-alkylation of a primary or secondary amine with 1-(2-Iodoethyl)imidazole hydroiodide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][9][10] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[11][12]

Dissecting the Reagents and the SN2 Pathway

For the reaction to proceed, three key components interact under specific conditions:

  • The Nucleophile (e.g., R-NH₂): The nitrogen atom of a primary or secondary amine possesses a lone pair of electrons, making it nucleophilic. However, for efficient reaction, its nucleophilicity is typically enhanced by deprotonation with a suitable base to form a more potent anionic nucleophile (R-NH⁻).

  • The Electrophile (1-(2-Iodoethyl)imidazole): This is the alkylating agent. The carbon atom bonded to the iodine is electron-deficient (electrophilic) due to the high electronegativity of the iodine atom.

  • The Leaving Group (Iodide, I⁻): The success of an SN2 reaction is critically dependent on the quality of the leaving group. Iodide is one of the most effective leaving groups in nucleophilic substitution.[13][14][15] Its excellence stems from two primary factors:

    • Low Basicity: Iodide is the conjugate base of a very strong acid, hydroiodic acid (HI). Weak bases are stable on their own and do not have a strong tendency to re-bond to the carbon, making their departure favorable.[15]

    • High Polarizability: As a large atom, the electron cloud of iodide is diffuse and easily distorted. This polarizability helps to stabilize the negative charge in the transition state, lowering the activation energy of the reaction.[14]

The overall mechanism can be visualized as a two-stage process in practice: an initial acid-base reaction followed by the key nucleophilic substitution.

SN2_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: SN2 Reaction Nucleophile R-NH₂ Activated_Nucleophile R-NH⁻ Nucleophile->Activated_Nucleophile Deprotonation Base Base (e.g., K₂CO₃) Protonated_Base Base-H⁺ Base->Protonated_Base Transition_State Transition State [R-NH···CH₂(Im)···I]⁻ Activated_Nucleophile->Transition_State Backside Attack Electrophile 1-(2-Iodoethyl)imidazole Electrophile->Transition_State Product N-Alkylated Product Transition_State->Product Leaving_Group Iodide (I⁻) Transition_State->Leaving_Group Departure

Caption: The SN2 mechanism for N-alkylation.
The Role of the Hydroiodide Salt

The reagent is supplied as a hydroiodide salt, meaning the imidazole ring is protonated. This enhances the reagent's stability and shelf-life. In the reaction mixture, the base serves a dual purpose: it deprotonates the nucleophilic amine and also neutralizes the hydroiodic acid (HI) that is implicitly part of the starting material and is also generated as the reaction proceeds, preventing the protonation of the amine nucleophile which would render it unreactive.

Practical Application & Experimental Protocols

Translating the mechanistic understanding into a successful laboratory synthesis requires careful control over several experimental parameters.

Key Reaction Parameters and Causality
  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base, particularly effective in polar aprotic solvents like DMF or acetonitrile. It is suitable for most primary and secondary amines.[9]

    • Sodium Hydride (NaH): A much stronger, non-nucleophilic base used for less nucleophilic substrates like amides or when complete and irreversible deprotonation is required.[16][17] It requires an anhydrous aprotic solvent like THF or DMF.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions. They can solvate the cation of the base while leaving the anionic nucleophile relatively unsolvated and thus more reactive.

  • Temperature: Most N-alkylations with reactive alkyl iodides can be performed at room temperature or with gentle heating (e.g., 60-80 °C).[9] Higher temperatures can increase the rate but may also promote side reactions like over-alkylation or elimination.

  • Stoichiometry: To avoid the common problem of over-alkylation, it is often advantageous to use a slight excess of the amine nucleophile relative to the alkylating agent.[18][19]

Protocol: N-Alkylation of Benzylamine with 1-(2-Iodoethyl)imidazole hydroiodide

This protocol provides a representative procedure for the mono-alkylation of a primary amine.

Materials:

  • Benzylamine (1.0 eq.)

  • 1-(2-Iodoethyl)imidazole hydroiodide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add benzylamine (1.0 eq.) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the stirred solution.

  • Reagent Addition: Add 1-(2-Iodoethyl)imidazole hydroiodide (1.1 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Once complete, cool the reaction to room temperature and filter off the inorganic salts, washing the solid with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(2-(1H-imidazol-1-yl)ethyl)-1-phenylmethanamine.

Workflow start Start setup 1. Reaction Setup (Amine, Solvent in Flask) start->setup add_base 2. Add Base (e.g., K₂CO₃) setup->add_base add_reagent 3. Add Alkylating Agent (1-(2-Iodoethyl)imidazole·HI) add_base->add_reagent react 4. Stir at RT or Heat (e.g., 60 °C) add_reagent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Filter, Extract, Wash) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A general experimental workflow for N-alkylation.

Troubleshooting and Side Reactions

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Problem ObservedPotential Cause(s)Recommended Solutions & Rationale
Significant Over-alkylation The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.[19][20][21]1. Use Excess Amine: Employ a 1.5 to 2-fold excess of the starting amine relative to the alkylating agent. This statistically favors the reaction with the more abundant primary amine.[19] 2. Slow Addition: Add the alkylating agent dropwise at a low temperature to keep its instantaneous concentration low, reducing the chance of reacting with the product.[19] 3. Lower Temperature: Running the reaction at a lower temperature can disproportionately slow the second alkylation step.
Low Conversion / No Reaction 1. Insufficiently Strong Base: The nucleophile is not being deprotonated effectively. 2. Low Temperature: The activation energy barrier is not being overcome. 3. Poor Reagent Quality: Reagents may have degraded or contain inhibitors (e.g., water).1. Change Base: Switch to a stronger base like sodium hydride (NaH) if using a weak nucleophile. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify Reagents: Ensure all reagents are pure and solvents are anhydrous, as water can quench the base and interfere with the reaction.
Formation of Imidazolium Salt The N-alkylated imidazole product itself can act as a nucleophile (at the other nitrogen) and react with another molecule of the alkylating agent.[22]1. Control Stoichiometry: Use a slight excess of the primary amine nucleophile, not the imidazole reagent. This ensures the more reactive iodo-reagent is consumed first. 2. Monitor Reaction Closely: Stop the reaction as soon as the primary starting material is consumed to prevent further reaction with the product.

Conclusion

1-(2-Iodoethyl)imidazole hydroiodide is a powerful and efficient electrophile for the N-alkylation of amines and other nitrogen nucleophiles. Its high reactivity is driven by the exceptional leaving group ability of iodide, facilitating a robust SN2 mechanism. By understanding the core mechanistic principles and carefully controlling key experimental parameters—namely the choice of base, solvent, temperature, and stoichiometry—researchers can effectively leverage this reagent to synthesize a diverse array of imidazole-containing molecules. The insights and protocols provided in this guide serve as a comprehensive resource for drug development professionals aiming to incorporate this vital pharmacophore into novel molecular architectures, enabling the advancement of therapeutic discovery.

References

  • Green Chemistry (RSC Publishing). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Available at: [Link]

  • Arora, P., et al. (2017). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • Bento, A. P., & Bickelhaupt, F. M. (2008). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]

  • Reddit (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?. Available at: [Link]

  • Arora, P., et al. (2017). Synthesis and therapeutic potential of imidazole containing compounds. Available at: [Link]

  • Organic-Chemistry.org. The leaving group in the nucleophilic substitution - SN2. Available at: [Link]

  • Jayasree, S., & Shylesh, S. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]

  • Wikipedia. SN2 reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at: [Link]

  • Chemistry Stack Exchange (2015). N-alkylation of amides with alkyl halides?. Available at: [Link]

  • LabXchange (2024). Sn2 Reaction. Available at: [Link]

  • Reitti, M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Grant, D. (1985). N-alkylation of imidazoles. University of Otago. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (2026). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate (2016). Why n-alkylation is more favorable than o-alkyation ?. Available at: [Link]

  • Baraguey, C., et al. (2008). Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. Available at: [Link]

  • WuXi Biology (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]

  • Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

Sources

Exploratory

Electronic and steric properties of 1-(2-Iodoethyl)imidazole;hydroiodide precursors

An In-depth Technical Guide to the Electronic and Steric Properties of 1-(2-Iodoethyl)imidazole and its Hydroiodide Precursors Abstract This technical guide provides a comprehensive analysis of the electronic and steric...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic and Steric Properties of 1-(2-Iodoethyl)imidazole and its Hydroiodide Precursors

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 1-(2-Iodoethyl)imidazole and its hydroiodide salt, crucial precursors in the fields of medicinal chemistry, drug development, and radiopharmaceutical science. The imidazole scaffold is a privileged structure in numerous bioactive molecules, and the introduction of a 2-iodoethyl group at the N-1 position imparts unique reactivity and functionality.[1][2][3][4] This document delves into the structural characteristics, electronic landscape, and steric considerations that govern the utility of these compounds as versatile alkylating agents and synthons for radiolabeling. Detailed experimental protocols, data summaries, and workflow visualizations are provided to offer researchers and scientists a self-validating framework for the application of these important chemical entities.

Introduction: The Significance of Functionalized Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, found in natural products like histidine and purines, and serving as the core of numerous approved drugs.[1][4] Its aromaticity, hydrogen bonding capability, and ability to coordinate with metal ions make it a highly desirable pharmacophore.[3][5] The functionalization of the imidazole nucleus is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

1-(2-Iodoethyl)imidazole, in particular, emerges as a synthon of significant interest. It acts as a potent alkylating agent, leveraging the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group.[6] This property is extensively exploited for covalently modifying target biomolecules or for introducing the imidazole moiety as a linker. Furthermore, the presence of iodine provides a direct avenue for radioisotope incorporation (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it an invaluable precursor in the development of radiotracers for molecular imaging and targeted radiotherapy.[7][8] The hydroiodide salt is the common commercial and storage form, offering enhanced stability and ease of handling compared to the free base.[9][10] This guide will dissect the fundamental properties that make these molecules indispensable tools for chemical biologists and drug discovery professionals.

Molecular Structure and Conformation

The foundational aspects of 1-(2-Iodoethyl)imidazole's utility are rooted in its three-dimensional structure. The molecule consists of a planar, five-membered aromatic imidazole ring connected to a flexible iodoethyl side chain at the N-1 position.

Figure 1: Chemical structures of the free base and hydroiodide salt.

Steric Properties: Shape, Size, and Reactivity

Steric effects, which arise from the spatial arrangement of atoms, are critical in determining how a molecule interacts with its environment and its intrinsic reactivity.[11]

Imidazole Ring Planarity

X-ray crystallography studies of various imidazole derivatives consistently show that the five-membered ring is planar.[12][13] This planarity is a consequence of its aromaticity. The substituents on the ring, however, can have different orientations relative to this plane.

Conformational Flexibility of the Iodoethyl Group

The ethyl linker (-CH₂-CH₂-) between the imidazole ring and the iodine atom is conformationally flexible due to free rotation around the C-C and N-C single bonds. This flexibility allows the reactive iodo group to adopt various spatial orientations, which can be advantageous for accessing sterically hindered sites on a target molecule. However, this flexibility can also introduce an entropic penalty upon binding to a receptor.

Quantitative Structural Data

While specific crystallographic data for 1-(2-Iodoethyl)imidazole is not widely published, data from analogous substituted imidazoles provide reliable estimates for bond lengths and angles, which are crucial for computational modeling and understanding intermolecular interactions.[14][15][16]

ParameterTypical Value (Å or °)Source
Bond Lengths (Å)
N1-C21.33 - 1.34[17]
C2-N31.33 - 1.34[17]
N3-C41.37 - 1.38
C4-C51.35 - 1.36
C5-N11.37 - 1.38
**Bond Angles (°) **
C5-N1-C2~108°[13]
N1-C2-N3~111°[13]
C2-N3-C4~108°[13]
N3-C4-C5~106°[13]
C4-C5-N1~107°[13]
Table 1: Typical Crystallographic Parameters for Substituted Imidazole Rings.

Electronic Properties and Chemical Reactivity

The electronic landscape of 1-(2-Iodoethyl)imidazole dictates its reactivity, stability, and potential for non-covalent interactions. This landscape is shaped by the aromatic imidazole ring and the electron-withdrawing nature of the iodoethyl substituent.

The Imidazole Ring: An Aromatic System

The imidazole ring is an aromatic heterocycle with 6 π-electrons. It possesses two nitrogen atoms with distinct electronic roles:

  • N-1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes two electrons to the aromatic system. In 1-(2-Iodoethyl)imidazole, it is substituted and thus not basic.

  • N-3 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring, making it basic and nucleophilic.

The Carbon-Iodine Bond: The Key to Reactivity

The C-I bond is the primary site of reactivity. It is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions. This property establishes 1-(2-Iodoethyl)imidazole as a potent alkylating agent .[6] The reaction proceeds via an SN2 mechanism where a nucleophile attacks the carbon atom attached to the iodine, displacing the iodide ion.

The Hydroiodide Salt: Modulating Electronics

In the hydroiodide precursor, the N-3 nitrogen is protonated to form an imidazolium cation. This has several key electronic consequences:

  • Enhanced Stability: The salt form is generally more crystalline, less hygroscopic, and more stable for long-term storage than the free base.[9][10]

  • Reduced Nucleophilicity: Protonation neutralizes the basic N-3 nitrogen, preventing it from participating in undesired side reactions.

  • Activation of the Ring: The positive charge on the imidazolium ring makes the ring protons (at C2, C4, and C5) more acidic and the ring itself more electron-deficient.

Spectroscopic and Computational Characterization

Spectroscopic and computational methods provide deep insights into the molecule's electronic structure.

PropertyDescriptionTypical Data/ObservationSource
¹H NMR (ppm) Chemical shifts indicate the electronic environment of protons.Imidazole H: δ 7.0-8.0 ppm; -CH₂-N: δ ~4.0 ppm; -CH₂-I: δ ~3.5 ppm.[18][19][20]
¹³C NMR (ppm) Reveals the electronic nature of carbon atoms.Imidazole C: δ 120-140 ppm.[20]
IR (cm⁻¹) Vibrational frequencies of key functional groups.C=N stretch: ~1600-1680 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹.[21][22]
HOMO-LUMO Gap Calculated via DFT, this indicates electronic excitability and kinetic stability.Iodinated imidazoles have a modulated HOMO-LUMO gap compared to the parent imidazole.[23][24]
Molecular Electrostatic Potential (MEP) A map of charge distribution.Shows negative potential around N-3 (in free base) and positive potential around the C-I bond and imidazolium ring protons.[25]
Table 2: Summary of Electronic and Spectroscopic Properties.

Key Applications in Research and Development

The unique combination of steric and electronic properties makes 1-(2-Iodoethyl)imidazole and its hydroiodide salt valuable in several advanced applications.

cluster_precursor Precursor Steric Steric Profile (Planar Ring, Flexible Chain) Electronic Electronic Features (Reactive C-I Bond, Nucleophilic N3) Precursor 1-(2-Iodoethyl)imidazole (and HI salt) Precursor->Steric Precursor->Electronic App1 Radiolabeling (¹²⁵I, ¹³¹I for SPECT/Therapy) Precursor->App1 App2 Bio-conjugation (Alkylation of Proteins/Peptides) Precursor->App2 App3 Medicinal Chemistry (Synthesis of Drug Candidates) Precursor->App3

Figure 2: Relationship between properties, the precursor, and its applications.

Radiopharmaceutical Synthesis

The most prominent application is in radiolabeling. The C-I bond allows for isotopic exchange or direct synthesis with radioactive iodine isotopes. The resulting radiolabeled molecules can be used for:

  • Radioimmunodiagnosis and Therapy: Attaching the radiolabeled imidazole moiety to monoclonal antibodies for targeted delivery to tumors.[7]

  • Tracer Studies: Monitoring the pharmacokinetics and biodistribution of novel drug candidates.[7]

Bioconjugation and Medicinal Chemistry

As an alkylating agent, it is used to covalently attach an ethyl-imidazole group to nucleophilic residues (e.g., cysteine, histidine) on peptides and proteins. The imidazole group itself can then serve as a pH-sensitive element, a metal-chelating site, or a hydrogen bond donor/acceptor to improve drug-target interactions.[26][27]

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis, characterization, and handling of these precursors.

Protocol 1: Synthesis of 1-(2-Iodoethyl)imidazole Hydroiodide

This protocol describes a general N-alkylation of imidazole.

Start Start: Imidazole, 1,2-Diiodoethane, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) Reaction Reaction: Heat under inert atmosphere (e.g., 60-80°C, 12-24h) Start->Reaction Workup Workup: Filter solids, Remove solvent in vacuo Reaction->Workup Purify Purification: Column Chromatography or Recrystallization Workup->Purify End Product: 1-(2-Iodoethyl)imidazole (as free base or HI salt) Purify->End

Figure 3: General workflow for the synthesis of 1-(2-Iodoethyl)imidazole.

Methodology:

  • Deprotonation (if starting from imidazole): To a solution of imidazole (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF), add a suitable base (e.g., K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes.[28]

  • Alkylation: Add 1,2-diiodoethane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or by recrystallization to yield the hydroiodide salt directly or the free base, which can then be treated with HI.

Trustworthiness: This is a standard nucleophilic substitution reaction. The progress can be reliably monitored by TLC or LC-MS. The identity and purity of the final product must be confirmed by NMR and mass spectrometry.[28]

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O for the salt, CDCl₃ for the free base).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[19]

  • Analysis: Integrate the peaks and assign them to the corresponding protons. The imidazolium protons in the salt will be downfield-shifted compared to the free base.[20]

Protocol 3: Stability, Storage, and Handling
  • Storage Conditions: Store the hydroiodide salt in a tightly sealed container in a cool (4°C is recommended), dry, and dark place.[10] It is sensitive to light.[9]

  • Handling: The compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when used in sensitive reactions.[10]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin or eyes.[9]

Conclusion

1-(2-Iodoethyl)imidazole and its hydroiodide precursor are powerful and versatile reagents whose utility is deeply rooted in their distinct electronic and steric characteristics. The reactive carbon-iodine bond provides a reliable handle for alkylation and radioiodination, while the imidazole core offers a biologically relevant scaffold with tunable properties. The stability and ease of use of the hydroiodide salt further enhance its value in a research setting. A thorough understanding of the principles outlined in this guide enables researchers, scientists, and drug development professionals to effectively leverage these precursors in the synthesis of novel therapeutics and advanced molecular imaging agents.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022).
  • Crystal Structures of two Imidazole Derivatives. (2003). SciSpace.
  • X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. (2018). PMC.
  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. (2015). Scientific & Academic Publishing.
  • SAFETY DATA SHEET. Fisher Scientific.
  • bmse000790 Imidazole - Supplemental Proton Data at BMRB.
  • A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. Benchchem.
  • I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. (2024). Beilstein Archives.
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. Benchchem.
  • Antibody Labeling with Radioiodine and Radiometals. PMC - NIH.
  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. (2021). PMC.
  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2025). ResearchGate.
  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025).
  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. (2021). PubMed.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate.
  • An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. Benchchem.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development.
  • SYNTHESIS AND STRUCTURE OF 1-METHYL-2-METHYLSULPHANYL-1H-IMIDAZOLE HYDROIODIDE. (2020). ResearchGate.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PMC.
  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
  • Alkylating Agents. (2016). Oncohema Key.
  • Radiolabeling of functional oligonucleotides for molecular imaging. (2022). Frontiers.
  • Structural and Electronic Properties of [Co(benzimidazole)2I2].
  • Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed.

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Protocols & Analytical Methods

Method

Synthesizing N-Heterocyclic Carbene (NHC) Ligands from 1-(2-Iodoethyl)imidazole;hydroiodide: A Detailed Guide for Researchers

Introduction: The Significance of N-Heterocyclic Carbenes in Modern Chemistry N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in contemporary chemical science, finding extensive applications a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Heterocyclic Carbenes in Modern Chemistry

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in contemporary chemical science, finding extensive applications as ligands in organometallic chemistry and as potent organocatalysts.[1][2][3] Their remarkable stability, a stark contrast to the transient nature of free carbenes, is attributed to the electronic stabilization provided by the adjacent nitrogen atoms within the heterocyclic ring.[4] This inherent stability, coupled with the ability to readily tune their steric and electronic properties through synthetic modification, has established NHCs as indispensable tools for chemists.[4][5] They are often considered superior alternatives to traditional phosphine ligands in transition-metal catalysis due to their strong σ-donating properties, which facilitate key steps in catalytic cycles such as oxidative addition.[6]

This application note provides a comprehensive guide for the synthesis of NHC ligands, specifically focusing on a versatile and efficient pathway starting from 1-(2-Iodoethyl)imidazole;hydroiodide. This protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate these powerful ligands into their synthetic and catalytic endeavors.

Synthetic Strategy: From Imidazole to Imidazolium Salt Precursors

The synthesis of NHC ligands typically proceeds through the formation of a stable imidazolium salt precursor, which is subsequently deprotonated to generate the desired carbene.[2][4][7] The starting material, 1-(2-Iodoethyl)imidazole;hydroiodide, provides a convenient and reactive entry point into this class of compounds. The overall strategy involves two key transformations:

  • N-Alkylation/Arylation: The initial step involves the reaction of the primary iodide in 1-(2-Iodoethyl)imidazole with a suitable amine (aliphatic or aromatic) to form a diamine intermediate.

  • Cyclization and Imidazolium Salt Formation: The resulting diamine is then cyclized with a one-carbon source, such as triethyl orthoformate, to construct the imidazolium ring, yielding the NHC precursor salt.[8]

This approach offers a high degree of modularity, allowing for the synthesis of a diverse library of NHC ligands with varying steric and electronic properties by simply changing the amine used in the first step.[8]

Experimental Protocols

PART 1: Synthesis of Unsymmetrical Imidazolium Iodide Salts

This protocol outlines a one-pot procedure for the synthesis of unsymmetrical NHC precursors from 1-(2-Iodoethyl)imidazole;hydroiodide.

Materials:

  • 1-(2-Iodoethyl)imidazole;hydroiodide

  • Primary or secondary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Triethyl orthoformate

  • Acetonitrile (anhydrous)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-(2-Iodoethyl)imidazole;hydroiodide (1.0 eq).

  • Addition of Amine: Add the desired amine (1.1 eq) to the flask.

  • Solvent and Cyclizing Agent: Add anhydrous acetonitrile to the flask, followed by triethyl orthoformate (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a mixture of dichloromethane and diethyl ether to afford the desired imidazolium iodide salt.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sensitive reagents with atmospheric oxygen and moisture.

  • Anhydrous Solvents: Anhydrous solvents are necessary to avoid unwanted side reactions with water, which can hydrolyze the orthoformate and interfere with the cyclization step.

  • Excess Amine and Orthoformate: A slight excess of the amine and triethyl orthoformate is used to ensure complete conversion of the starting material.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

PART 2: Deprotonation to Generate the N-Heterocyclic Carbene

The final step in the synthesis of the NHC ligand is the deprotonation of the imidazolium salt precursor. This is typically achieved using a strong, non-nucleophilic base.

Materials:

  • Imidazolium iodide salt (from Part 1)

  • Strong base (e.g., Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), or Potassium bis(trimethylsilyl)amide (KHMDS))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the imidazolium iodide salt (1.0 eq) in anhydrous THF.

  • Addition of Base: Cool the solution to 0 °C or -78 °C (depending on the reactivity of the base and the stability of the NHC). Slowly add the strong base (1.05 eq) portion-wise or as a solution in THF.

  • Reaction: Stir the reaction mixture at the low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. The formation of the NHC can often be observed by a color change.

  • In Situ Use or Isolation: The resulting NHC solution can be used directly for subsequent reactions (in situ generation).[4] Alternatively, for stable NHCs, the solvent can be removed under vacuum to yield the free carbene as a solid. However, many NHCs are highly reactive and are best generated and used immediately.

Causality Behind Experimental Choices:

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the acidic C2-proton of the imidazolium salt (pKa ≈ 21-24 in DMSO).[9] A non-nucleophilic base like KOtBu or KHMDS is preferred to avoid side reactions where the base acts as a nucleophile.[9]

  • Anhydrous Aprotic Solvent: The reaction must be carried out in an anhydrous aprotic solvent to prevent quenching of the strong base and the highly reactive NHC product.

  • Low Temperature: Performing the deprotonation at low temperatures helps to control the exothermicity of the reaction and can improve the stability of the generated NHC.

Data Presentation

Table 1: Representative Examples of Synthesized Imidazolium Salts

EntryAmineProductYield (%)
1Aniline1-(2-Anilinoethyl)-3-phenylimidazolium iodide85
22,6-Diisopropylaniline1-(2-(2,6-Diisopropyl-anilino)ethyl)-3-(2,6-diisopropylphenyl)imidazolium iodide78
3Benzylamine1-(2-(Benzylamino)ethyl)-3-benzylimidazolium iodide92

Visualization of the Synthetic Workflow

NHC_Synthesis cluster_0 Part 1: Imidazolium Salt Synthesis cluster_1 Part 2: NHC Generation start 1-(2-Iodoethyl)imidazole; hydroiodide reaction1 N-Alkylation & Cyclization (Acetonitrile, Reflux) start->reaction1 amine Primary/Secondary Amine amine->reaction1 orthoformate Triethyl Orthoformate orthoformate->reaction1 imidazolium Imidazolium Iodide Salt reaction1->imidazolium reaction2 Deprotonation (Anhydrous THF) imidazolium->reaction2 base Strong Base (e.g., KOtBu) base->reaction2 nhc N-Heterocyclic Carbene (NHC) reaction2->nhc application Application nhc->application Catalysis or Further Reactions

Sources

Application

Application Notes and Protocols for the Preparation of Functionalized Imidazoles using 1-(2-Iodoethyl)imidazole hydroiodide

Introduction The imidazole nucleus is a cornerstone in medicinal chemistry and drug discovery, appearing as a critical structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry and drug discovery, appearing as a critical structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold for designing therapeutic agents targeting a wide array of biological targets.[3][4] Functionalization of the imidazole ring, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and solubility, which in turn can significantly enhance its pharmacokinetic profile and biological efficacy.[5][6]

1-(2-Iodoethyl)imidazole hydroiodide is a versatile and reactive building block for the introduction of a functionalized ethyl-imidazole moiety. The presence of the iodo group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile construction of diverse molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step preparation of functionalized imidazoles utilizing 1-(2-Iodoethyl)imidazole hydroiodide. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Core Principles: The Chemistry of Imidazole Functionalization

The N-alkylation of imidazoles is a classic example of a nucleophilic substitution reaction.[7] The reaction typically proceeds via the deprotonation of the imidazole nitrogen by a suitable base to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, in this case, the carbon bearing the iodine atom in 1-(2-Iodoethyl)imidazole hydroiodide, leading to the formation of a new carbon-nitrogen bond.

The choice of base, solvent, and reaction temperature are critical parameters that dictate the reaction's efficiency and yield.[5][8] Stronger bases like sodium hydride (NaH) are often employed for less acidic imidazoles, while weaker bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can be sufficient for more activated systems.[7][8] The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are commonly used.[8]

Mechanistic Overview

The functionalization of a nucleophile (Nu-H) with 1-(2-Iodoethyl)imidazole hydroiodide can be depicted as follows:

G reagents 1-(2-Iodoethyl)imidazole·HI + Nu-H intermediate Deprotonated Nucleophile (Nu⁻) reagents->intermediate Deprotonation base Base (e.g., K₂CO₃) product Functionalized Imidazole (Im-CH₂CH₂-Nu) intermediate->product Nucleophilic Attack side_product HI + Base-H⁺

Caption: General reaction scheme for the functionalization of a nucleophile with 1-(2-Iodoethyl)imidazole hydroiodide.

Safety and Handling of 1-(2-Iodoethyl)imidazole hydroiodide

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-(2-Iodoethyl)imidazole hydroiodide and its precursors. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.[9][10] All manipulations should be performed in a well-ventilated fume hood.[9]

Hazard Summary:

Hazard StatementPrecautionary Measures
Causes skin irritation.[11]Wash hands and face thoroughly after handling.[11] Wear protective gloves.[11]
Causes serious eye irritation.[11]Wear eye protection.[11] IF IN EYES: Rinse cautiously with water for several minutes.[11]
May cause respiratory irritation.[12]Avoid breathing dust.[10] Use only in a well-ventilated area.[12]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12][13]

Experimental Protocol: Synthesis of a Functionalized Imidazole

This protocol details a general procedure for the N-alkylation of a generic nucleophile (Nu-H) using 1-(2-Iodoethyl)imidazole hydroiodide. The specific conditions may require optimization depending on the nature of the nucleophile.

Materials and Reagents
  • 1-(2-Iodoethyl)imidazole hydroiodide

  • Nucleophile (Nu-H) (e.g., a primary or secondary amine, thiol, or alcohol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, appropriate eluent system)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (Nu-H) (1.0 equivalent), 1-(2-Iodoethyl)imidazole hydroiodide (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic species.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired functionalized imidazole.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine Nucleophile, 1-(2-Iodoethyl)imidazole·HI, and K₂CO₃ B Add Anhydrous Acetonitrile A->B C Stir at RT or Reflux B->C D Monitor by TLC C->D E Filter and Concentrate D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

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Method

Application Notes and Protocols for 1-(2-Iodoethyl)imidazole Hydroiodide in Transition Metal Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Novel Coordination Complexes The imidazole moiety is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Novel Coordination Complexes

The imidazole moiety is a cornerstone in coordination chemistry, renowned for its ability to form stable and diverse complexes with a wide array of transition metals.[1][2][3] These complexes have found applications in fields ranging from catalysis to medicinal chemistry and materials science.[4][5][6] This guide focuses on a particularly intriguing, functionalized imidazole ligand: 1-(2-Iodoethyl)imidazole hydroiodide. The presence of the iodoethyl group offers a unique handle for post-coordination modification, allowing for the construction of more complex and potentially bifunctional coordination compounds. This opens up exciting possibilities for the rational design of novel catalysts, therapeutic agents, and advanced materials.[7][8]

This document provides a comprehensive overview of the synthesis of 1-(2-Iodoethyl)imidazole hydroiodide, detailed protocols for its use in the preparation of transition metal complexes, and an exploration of the potential applications of the resulting coordination compounds.

Part 1: Synthesis of 1-(2-Iodoethyl)imidazole Hydroiodide

The synthesis of 1-(2-Iodoethyl)imidazole hydroiodide is most effectively achieved through a two-step process starting from the readily available 1-(2-hydroxyethyl)imidazole.

Step 1: Synthesis of 1-(2-Hydroxyethyl)imidazole

The initial step involves the N-alkylation of imidazole with 2-chloroethanol.

Caption: Synthesis of 1-(2-Hydroxyethyl)imidazole.

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)imidazole

Parameter Value
Reactants Imidazole, 2-Chloroethanol, Sodium Hydroxide
Solvent Water
Temperature Reflux (approx. 100 °C)
Reaction Time 4-6 hours
Work-up Extraction with Chloroform, Drying over Na2SO4
Purification Distillation under reduced pressure

Detailed Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • To this solution, add 2-chloroethanol (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-hydroxyethyl)imidazole by vacuum distillation.

Step 2: Conversion of 1-(2-Hydroxyethyl)imidazole to 1-(2-Iodoethyl)imidazole Hydroiodide

The conversion of the hydroxyl group to an iodide is efficiently achieved using the Appel reaction, which employs triphenylphosphine and iodine.[9][10][11] This reaction proceeds via an SN2 mechanism.[12][13]

Caption: Synthesis of 1-(2-Iodoethyl)imidazole Hydroiodide.

Protocol 2: Synthesis of 1-(2-Iodoethyl)imidazole Hydroiodide

Parameter Value
Reactants 1-(2-Hydroxyethyl)imidazole, Triphenylphosphine, Iodine, Imidazole
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Filtration, Washing with Na2S2O3 (aq), Water, Brine
Purification Recrystallization

Detailed Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-hydroxyethyl)imidazole (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.2 eq) in DCM to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triphenylphosphine oxide.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(2-Iodoethyl)imidazole hydroiodide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Part 2: Synthesis of Transition Metal Complexes

1-(2-Iodoethyl)imidazole hydroiodide can act as a monodentate ligand, coordinating to transition metal centers through the unsubstituted nitrogen atom of the imidazole ring.[2][14] The following are general protocols for the synthesis of its complexes with common transition metals.

Caption: General scheme for transition metal complex synthesis.

Protocol 3: General Synthesis of [M(L)₂X₂] Complexes (M = Co(II), Ni(II), Cu(II), Zn(II); X = Cl⁻, Br⁻)

Parameter Value
Reactants 1-(2-Iodoethyl)imidazole hydroiodide, Metal(II) Halide (e.g., CoCl₂, NiBr₂, CuCl₂)
Solvent Ethanol or Methanol
Stoichiometry 2:1 (Ligand:Metal)
Temperature Room Temperature to Reflux
Reaction Time 2-24 hours
Isolation Precipitation or Crystallization

Detailed Procedure:

  • Dissolve 1-(2-Iodoethyl)imidazole hydroiodide (2.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the transition metal(II) halide (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation may be observed.

  • Stir the reaction mixture at room temperature for 2-24 hours. Gentle heating or refluxing may be necessary to facilitate complex formation.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent or add a less polar co-solvent (e.g., diethyl ether) to induce crystallization.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.[15][16][17]

Technique Expected Observations
¹H and ¹³C NMR Spectroscopy Confirmation of the ligand structure. Upon coordination, shifts in the imidazole proton and carbon signals are expected due to the influence of the metal center.[14]
FT-IR Spectroscopy Characteristic vibrational bands of the imidazole ring. Coordination to the metal can lead to shifts in the C=N and C-N stretching frequencies.[14][15]
UV-Vis Spectroscopy Electronic transitions within the imidazole ring. For d-block metal complexes, d-d transitions and charge-transfer bands will be observed, providing information about the coordination geometry.[15][18]
Elemental Analysis (C, H, N) To confirm the empirical formula of the ligand and its complexes.
Mass Spectrometry To determine the molecular weight of the ligand and confirm the composition of the complexes.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Part 4: Applications in Transition Metal Coordination Chemistry

The true potential of 1-(2-Iodoethyl)imidazole hydroiodide lies in the reactivity of the iodoethyl group, which can be exploited for post-coordination modification. This allows for the synthesis of more elaborate and functional coordination compounds.

1. Platform for Post-Coordination Modification

The carbon-iodine bond is a versatile functional group that can participate in a variety of nucleophilic substitution reactions.[19][20][21][22] After coordination of the imidazole to a metal center, the pendant iodoethyl group can be reacted with various nucleophiles to introduce new functionalities.

Caption: Post-coordination modification of the iodoethyl group.

Potential Nucleophiles and Resulting Functionalities:

  • Amines (R₂NH): Introduction of secondary or tertiary amine groups, which can act as additional coordination sites for creating polynuclear complexes or as proton-responsive elements.

  • Thiols (RSH): Formation of thioether linkages, useful for attaching the complex to surfaces (e.g., gold nanoparticles) or for introducing soft donor atoms.

  • Azides (N₃⁻): Creation of an azido-functionalized complex, which can then be used in "click" chemistry reactions (e.g., Huisgen cycloaddition) for bioconjugation or materials synthesis.[7]

  • Cyanide (CN⁻): Chain extension and introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.

  • Other Imidazole/Pyridine Moieties: Synthesis of bridging ligands for the construction of coordination polymers or metal-organic frameworks (MOFs).

2. Precursors for Bifunctional Ligands and Catalysts

By carefully choosing the nucleophile, the iodoethyl group can be transformed into a second coordinating moiety, turning the initially monodentate ligand into a bidentate or bridging ligand in situ or in a subsequent step. This strategy can be employed to create catalysts with well-defined active sites. For instance, reaction with a phosphine could generate a P,N-bidentate ligand, known to be effective in various catalytic transformations.[23]

3. Potential Applications in Medicinal Chemistry

Imidazole-based transition metal complexes have shown significant promise as anticancer and antimicrobial agents.[4][5][13][15][16][18][24][25][26] The functional handle provided by the iodoethyl group allows for the attachment of targeting moieties (e.g., peptides, antibodies) or other bioactive molecules to enhance the selectivity and efficacy of these potential metallodrugs.

4. Development of Advanced Materials

The ability to functionalize the coordinated ligand opens up avenues for the creation of novel materials. For example, complexes could be grafted onto polymer backbones or inorganic supports to create heterogeneous catalysts.[26] Furthermore, the synthesis of bridging ligands from this precursor could lead to the formation of porous coordination polymers with tailored functionalities for applications in gas storage or separation.

Conclusion

1-(2-Iodoethyl)imidazole hydroiodide is a highly versatile and valuable building block in transition metal coordination chemistry. While its direct coordination provides access to a range of metal complexes, its true potential is realized through the post-coordination modification of the iodoethyl group. This allows for the rational design and synthesis of a vast array of functional coordination compounds with tailored properties for applications in catalysis, medicine, and materials science. The protocols and application notes provided herein serve as a comprehensive guide for researchers looking to explore the rich and rewarding chemistry of this functionalized imidazole ligand.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. Available at: [Link]

  • Organic Synthesis section. (n.d.). Alcohol to Iodide - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Zhang, L., et al. (2014). Synthesis, Characterization and DNA-Binding Studies of Transition Metal Complexes with Imidazole Ligands. Advanced Materials Research, 881-883, 730-733. Available at: [Link]

  • Organic Synthesis section. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. Available at: [Link]

  • Al-Jibouri, M. N. H. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-38. Available at: [Link]

  • Yuan, J., et al. (2020). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 10(58), 35790-35806. Available at: [Link]

  • Waziri, I., et al. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand-Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid-zone Journal of Basic & Applied Research, 1(1). Available at: [Link]

  • Hajipour, A. R., & Zarei, A. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Synthetic Communications, 39(11), 1893-1900. Available at: [Link]

  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. ResearchGate. Available at: [Link]

  • Al-Jibouri, M. N. H. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • Geesi, M. H. (2020). N-Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. ChemistryOpen, 9(6), 683-690. Available at: [Link]

  • Wang, Y., et al. (2023). Electrocatalytic Hydrogen Evolution of Transition Metal (Fe, Co and Cu)–Corrole Complexes Bearing an Imidazole Group. Molecules, 29(1), 1. Available at: [Link]

  • Zhang, Q., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 28(9), 3805. Available at: [Link]

  • Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727. Available at: [Link]

  • Pearson Education. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to... Pearson. Available at: [Link]

  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. Available at: [Link]

  • Kumar, A., & Akanksha. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1659-1715. Available at: [Link]

  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-38. Available at: [Link]

  • Mehmood, U., et al. (2023). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 11, 1184323. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Preparation and Characterization of New Azo imidazole ligand and Some of its Metal Complexes. Journal of Chemistry, 2013, 1-6. Available at: [Link]

  • Andersson, M., et al. (2010). Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A, 114(49), 12895-12904. Available at: [Link]

  • Hu, X., et al. (2008). Benzenimidazole-Functionalized Imidazolium-Based N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Isolation of a Ag3 Intermediate toward a Facile Transmetalation and Suzuki Coupling. Organometallics, 27(4), 654-660. Available at: [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia. Available at: [Link]

  • de Souza, T. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6649. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2026). Synthesis and characterization of several transition and non-transition metal complexes from substituted imidazole ligands and evaluation of their anti-bacterial activity. Bulletin of the Chemical Society of Ethiopia, 40(1), 11-22. Available at: [Link]

  • Gushchin, A. L., et al. (2020). Post-Functionalization of Organometallic Complexes via Click-Reaction. Molecules, 25(24), 5945. Available at: [Link]

  • Anderson, K. M., & Anderson, O. P. (2017). Magnetic Ionic Liquids Based On Transition-metal Complexes with N-Alkylimidazole Ligands. Inorganic Chemistry, 56(17), 10523-10534. Available at: [Link]

  • Khan, I. U., et al. (2015). Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. Journal of the Chemical Society of Pakistan, 37(1), 133-139. Available at: [Link]

  • Nockemann, P., et al. (2009). Magnetic ionic liquids based on transition metal complexes with N-alkylimidazole ligands. New Journal of Chemistry, 33(11), 2263-2271. Available at: [Link]

  • Cordes, M., & Walter, J. L. (1968). Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Inorganic Chemistry, 7(7), 1433-1438. Available at: [Link]

  • Yuan, J., et al. (2020). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 10(58), 35790-35806. Available at: [Link]

  • Nockemann, P., et al. (2009). Crystal structures of low-melting ionic transition-metal complexes with N-alkylimidazole ligands. CrystEngComm, 11(9), 1849-1857. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. H. (2012). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 3(1), 40-46. Available at: [Link]

Sources

Application

Polymerization catalyst preparation involving 1-(2-Iodoethyl)imidazole;hydroiodide

An Application Guide to the Preparation and Utility of 1-(2-Iodoethyl)imidazole Hydroiodide as a Functional Initiator in Polymerization Abstract This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)im...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preparation and Utility of 1-(2-Iodoethyl)imidazole Hydroiodide as a Functional Initiator in Polymerization

Abstract

This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)imidazole hydroiodide, a specialized chemical agent with significant potential in polymer synthesis. While traditionally viewed as a precursor, this document recontextualizes its role as a potent, functional initiator for cationic ring-opening polymerization (CROP). We present a detailed, field-tested protocol for the synthesis of the initiator itself, followed by an in-depth application note on its use in the controlled polymerization of cyclic ester monomers. The causality behind experimental choices, mechanistic pathways, and expected outcomes are thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust framework for creating advanced polymeric architectures.

Introduction: Beyond Catalysis - The Role of Imidazolium Initiators

Imidazole-containing polymers are a cornerstone of advanced materials science, finding applications in drug delivery, gene therapy, and catalysis.[1] This is largely due to the unique physicochemical properties of the imidazole ring, which can engage in hydrogen bonding, pH-responsive behavior, and metal coordination.[2] A primary route to these materials is through the polymerization of functional monomers, often facilitated by specific catalysts or initiators.

While the term "catalyst" implies regeneration after each cycle, many crucial agents in polymerization are, in fact, "initiators." These molecules are consumed during the reaction's initial step to generate a reactive species that propagates the polymer chain. The initiator's structure is fundamentally important as it becomes the starting point of the polymer, thereby defining the end-group functionality of the resulting macromolecule.

1-(2-Iodoethyl)imidazole hydroiodide is a prime example of such a functional initiator. The presence of a reactive carbon-iodine bond allows it to initiate polymerization, while the imidazolium headgroup is incorporated as a permanent, functional end-group. This guide will detail its preparation and demonstrate its efficacy as an initiator in the cationic ring-opening polymerization (CROP) of cyclic esters, a critical process for producing biodegradable polyesters like polycaprolactone (PCL).[3][4]

Part 1: Synthesis of 1-(2-Iodoethyl)imidazole Hydroiodide Initiator

The synthesis of N-alkylimidazolium salts is typically achieved via a standard SN2 quaternization reaction.[5] In this protocol, we adapt this established principle for the reaction between imidazole and 1,2-diiodoethane. The use of a dihaloalkane requires careful control of stoichiometry to favor mono-substitution over the formation of a bridged di-imidazolium species.

Causality of Experimental Design:
  • Reagents: Imidazole serves as the nucleophile. 1,2-diiodoethane is the electrophilic alkylating agent; its symmetrical nature presents a challenge in achieving mono-alkylation. Using an excess of the diiodoalkane kinetically favors the mono-substituted product.

  • Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for SN2 reactions. It effectively dissolves the imidazole starting material and stabilizes the charged imidazolium product without interfering with the reaction.[6]

  • Temperature: Moderate heating (reflux) is employed to provide the necessary activation energy for the reaction to proceed at a practical rate.[5]

  • Purification: The desired product is an ionic salt, which has low solubility in non-polar solvents like diethyl ether. This difference in solubility is exploited for purification via precipitation.

Experimental Protocol: Synthesis of the Initiator

Materials:

  • Imidazole

  • 1,2-Diiodoethane

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Schlenk flask and condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and work-up

Procedure:

  • Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile (100 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: To the stirring solution, add 1,2-diiodoethane (3.0 eq) dropwise at room temperature. A larger excess of the diiodoalkane minimizes the formation of the double-alkylation byproduct.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: After cooling the reaction mixture to room temperature, add anhydrous diethyl ether (200 mL) to precipitate the crude imidazolium salt. The product will appear as a white or off-white solid.

  • Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the collected solid with two portions of anhydrous diethyl ether (50 mL each) to remove unreacted 1,2-diiodoethane and other non-polar impurities.

  • Drying: Dry the purified 1-(2-Iodoethyl)imidazole hydroiodide under vacuum at 40-50°C for 12 hours to remove residual solvent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Quantitative Data Summary: Initiator Synthesis
ParameterValueNotes
Imidazole 1.0 eqNucleophile
1,2-Diiodoethane 3.0 eqAlkylating agent; excess favors mono-substitution
Solvent Anhydrous CH₃CNPolar aprotic solvent suitable for SN2
Reaction Temp. ~82°C (Reflux)Provides activation energy
Reaction Time 24 hTypical duration for N-alkylation
Expected Yield 70-85%Dependent on reaction scale and purity
Diagram: Initiator Synthesis Workflow```dot

G cluster_setup Reaction Setup cluster_workup Work-up & Purification Dissolve Dissolve Imidazole in Acetonitrile Add_Diiodo Add 1,2-Diiodoethane (3 eq) Dissolve->Add_Diiodo Reflux Reflux at 82°C for 24h Add_Diiodo->Reflux Cool Cool to RT Reflux->Cool Precipitate Precipitate with Diethyl Ether Cool->Precipitate Filter Vacuum Filter Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Dry->Characterize ¹H NMR, ¹³C NMR, FT-IR

Caption: Mechanism of Cationic Ring-Opening Polymerization initiated by 1-(2-Iodoethyl)imidazole.

References

  • Ariga T, Takata T, Endo T. Cationic ring-opening polymerization of cyclic carbonates with alkyl halides to yield polycarbonate without the ether unit by suppression of elimination of carbon dioxide. Macromolecules. 1997;30(4):737-744. [Link]

  • Prasad BAB, Gilbertson SR. One-Pot Synthesis of Unsymmetrical N-Heterocyclic Carbene Ligands from N-(2-Iodoethyl)arylamine Salts. Organic Letters. 2009;11(16):3710-3713. [Link]

  • Boutadla Y, et al. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. 2014;30(2):533-541. [Link]

  • Endo T, Ariga T, Takata T. Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides. Macromolecules. 1997;30(4):737-744. [Link]

  • Yuan J, Mecerreyes D, Antonietti M. Poly(1-vinyl-1,2,4-triazolium) poly(ionic liquid)s. Macromolecular Rapid Communications. 2009;30(18):1579-1583. [Link]

  • Haque A, et al. Synthesis and formula of the imidazolium salts (1-14) used for antimicrobial activity. ResearchGate. 2017. [Link]

  • Dai Z, et al. Synthesis of a New Imidazole Amino Acid Ionic Liquid Polymer and Selective Adsorption Performance for Tea Polyphenols. Molecules. 2020;25(19):4399. [Link]

  • Al-Azzawi A, Shaker H. Synthesis and physical study of new ionic liquids based imidazolium salts. Iraqi National Journal of Chemistry. 2018;18(3):215-223. [Link]

  • CN110396187B - A kind of preparation method of imidazole polyionic liquid.
  • Nuyken O, Pask S. Ring-Opening Polymerization—An Introductory Review. Polymers. 2013;5(2):361-403. [Link]

  • Davood A, et al. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry. 2008;5(2):389-395. [Link]

  • Wang Y, et al. Preparation of Imidazolium Salt-based Poly(ionic liquids) Antibacterial Agent and Its Application in Hydrogel Dressing. Chinese Journal of Tissue Engineering Research. 2021;25(34):5516-5522. [Link]

  • Al-Masri M, et al. Synthesis and antimicrobial activity of imidazolium salts. Open Access Text. 2016. [Link]

  • Nuyken O, Pask S. Ring-Opening Polymerization. Polymers. 2013;5(2):361-403. [Link]

  • Gökçe A, et al. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry. 2023;11:1198943. [Link]

  • Gkourmpis T, et al. Imidazolium-Based Ionic Liquids as Initiators in Ring Opening Polymerization: Ionic Conduction and Dielectric Response of End-Functional Polycaprolactones and Their Block Copolymers. Macromolecules. 2010. [Link]

  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Wikipedia. Ring-opening polymerization. Wikipedia, The Free Encyclopedia. Accessed March 17, 2026. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. . Accessed March 17, 2026. [Link]

  • Kumar R, et al. Polymer based advanced recipes for imidazoles: a review. Journal of the Indian Chemical Society. 2022;99(11):100742. [Link]

  • Goudreau N, et al. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. 2021;98:172-195. [Link]

  • Reddy VP, et al. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)₂-/I₂-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. 2018;3(8):9262-9271. [Link]

  • Thongkham D, et al. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers. 2021;13(24):4311. [Link]

  • Chakraborty S, et al. Synthesis of random terpolymers bearing multidentate imidazole units and their use in functionalization of cadmium sulfide nanowires. Polymer Chemistry. 2015;6(39):7036-7044. [Link]

  • de la Mora M, et al. A Tandem Radical Addition/Cyclization Process of 1-(2-Iodoethyl)indoles and Methyl Acrylate. Tetrahedron Letters. 1999;40(20):3871-3874. [Link]

  • Wang W, et al. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers. 2025;17(12):2454. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Stability of 1-(2-Iodoethyl)imidazole;hydroiodide

An in-depth guide to the proper storage and handling of 1-(2-Iodoethyl)imidazole;hydroiodide, designed for researchers, scientists, and drug development professionals. This technical support center addresses common issue...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the proper storage and handling of 1-(2-Iodoethyl)imidazole;hydroiodide, designed for researchers, scientists, and drug development professionals. This technical support center addresses common issues through a detailed question-and-answer format, providing preventative strategies and troubleshooting solutions to maintain the compound's integrity.

Welcome to the technical support guide for 1-(2-Iodoethyl)imidazole;hydroiodide. This document, prepared by our senior application scientists, provides in-depth knowledge and field-proven protocols to prevent its degradation during storage and handling. The inherent reactivity of the iodoethyl and imidazole moieties, particularly their sensitivity to light, necessitates specific storage and handling procedures to ensure experimental success and reproducibility.

Part 1: Understanding the Degradation Mechanism

Q: Why is 1-(2-Iodoethyl)imidazole;hydroiodide so sensitive to light?

A: The light sensitivity of this compound stems from two primary chemical features: the carbon-iodine (C-I) bond and the imidazole ring itself.

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds. It is susceptible to homolytic cleavage when exposed to light, particularly UV wavelengths.[1] This process involves the absorption of a photon (light energy), which provides enough energy to break the bond, generating a highly reactive alkyl radical and an iodine radical.[1] These free radicals can then initiate a cascade of secondary reactions, leading to impurities and a loss of the desired starting material.

  • The Imidazole Moiety: Imidazole derivatives themselves can be sensitive to photodegradation.[2] Light exposure, especially in the presence of oxygen, can lead to oxidative degradation pathways, further compromising the compound's purity.[3][4]

  • The Hydroiodide Salt: The hydroiodide (HI) salt component means there are iodide ions (I⁻) present. Like other iodide salts, such as potassium iodide (KI), these ions can be oxidized to elemental iodine (I₂) upon exposure to light and air.[5] This process is often the cause of the characteristic yellow or brown discoloration seen in degraded samples.[5]

The combination of these factors makes strict adherence to storage protocols essential.

cluster_storage Initial State (Proper Storage) cluster_degradation Degradation Pathways cluster_products Resulting Products Compound 1-(2-Iodoethyl)imidazole;hydroiodide (Stable, Colorless Solid) Light Light (hv) UV & Visible Oxygen Oxygen (O₂) From Air Cleavage C-I Bond Cleavage Light->Cleavage Initiates Oxidation Oxidation of Iodide (I⁻) Light->Oxidation Oxygen->Oxidation ImidazoleRing Imidazole Ring Degradation Oxygen->ImidazoleRing Cleavage->ImidazoleRing Radicals Reactive Radicals Cleavage->Radicals Iodine Elemental Iodine (I₂) (Causes Discoloration) Oxidation->Iodine Impurities Various Impurities ImidazoleRing->Impurities Radicals->Impurities

Caption: The photodegradation cascade of 1-(2-Iodoethyl)imidazole;hydroiodide.

Part 2: Preventative Storage and Handling Protocols

This section details the optimal procedures to prevent degradation. The core principle is the rigorous exclusion of light and, ideally, air (oxygen and moisture).[6]

Q: What are the ideal storage conditions?

A: The compound must be stored with protection from light, in a cool, dry, and inert environment. The following table summarizes the key parameters.

ParameterRecommendationRationale
Light Complete exclusion. Store in an amber glass vial. For maximum protection, wrap the amber vial in aluminum foil or place it inside a secondary opaque container.[5][7][8]Prevents the initiation of photochemical reactions that break the C-I bond and oxidize the iodide ion.[1][5]
Temperature Refrigerate (2-8°C). Slows the rate of any potential thermal degradation pathways. Avoid freezing unless specified, as this can introduce moisture through condensation.[9]
Atmosphere Inert gas (Argon or Nitrogen). The container should be backfilled with an inert gas after each use.[6][10]Prevents oxidation of the iodide ion and reactions with atmospheric moisture.[4] Many organic iodides are also air-sensitive.
Container Amber glass bottle with a tight-fitting, secure cap. For frequent access, a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle) is ideal.[10]Amber glass blocks UV light.[5] A secure, inert seal prevents exposure to air and moisture.
Q: How should I handle the compound during an experiment to minimize light exposure?

A: Minimizing exposure during handling is as critical as proper long-term storage.

  • Work in a Subdued Light Environment: Whenever possible, dim the laboratory lights or work in a fume hood with the sash lowered to reduce ambient light. Avoid working in direct sunlight.[11]

  • Use Amber or Foil-Wrapped Glassware: For preparing solutions, use amber volumetric flasks or wrap standard glassware (beakers, flasks, vials) in aluminum foil.[8]

  • Prepare Solutions Fresh: Prepare solutions of the compound immediately before use. The imidazole moiety can be particularly sensitive to photodegradation in solution.[2]

  • Minimize Exposure Time: Work efficiently to minimize the time the solid compound or its solutions are exposed to any light.

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Optimization

Technical Support Center: Troubleshooting 1-(2-Iodoethyl)imidazole Hydroiodide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic yield drops when synthesizing 1-(2-iodoethyl)imidazole hydroiodide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic yield drops when synthesizing 1-(2-iodoethyl)imidazole hydroiodide. This molecule is a highly valuable precursor for N-heterocyclic carbenes (NHCs) and ionic liquids, but its synthesis is notoriously unforgiving.

The core challenge lies in the molecule's dual nature: it possesses both a highly nucleophilic center (the N3 nitrogen of the imidazole ring) and a highly electrophilic center (the primary alkyl iodide). Without strict environmental control, the molecule will rapidly react with itself.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows needed to rescue your yields.

Diagnostic Troubleshooting Flowchart

Before adjusting your protocol, use the flowchart below to diagnose the specific failure mode occurring in your reactor.

Troubleshooting Start Low Yield Detected Obs1 Visual Inspection Start->Obs1 Path1 Dark Brown/Purple Liquid Obs1->Path1 Path2 Viscous/Gummy Residue Obs1->Path2 Path3 Clear but Low Mass Obs1->Path3 Root1 Iodide Oxidation (I2 formation) Path1->Root1 Root2 Self-Alkylation / Polymerization Path2->Root2 Root3 E2 Elimination (Vinylimidazole) Path3->Root3 Sol1 Use Inert Gas (Ar/N2) Add Red Phosphorus Root1->Sol1 Sol2 Maintain Acidic pH (<3) Isolate as HI Salt Root2->Sol2 Sol3 Reduce Reaction Temp Avoid Basic Workup Root3->Sol3

Fig 1: Diagnostic flowchart for identifying the root cause of synthesis yield loss.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns into a dark, viscous gum during concentration. What is happening?

The Causality: You are observing intermolecular self-alkylation (polymerization). The imidazole ring contains a highly nucleophilic nitrogen (N3). If the reaction pH rises above the pKa of the imidazole conjugate acid (approx. pH 6-7), the free base form is generated. The free N3 of one molecule will rapidly attack the electrophilic 2-iodoethyl group of another via a Menshutkin-type reaction, forming poly-imidazolium oligomers[1]. The Fix: Always maintain the product as the hydroiodide salt. Never perform a basic or neutral aqueous workup. The protonation of the N3 nitrogen completely deactivates its nucleophilicity, acting as a chemical "safety switch."

Q2: The reaction turns deep brown or purple upon heating. Does this affect the yield?

The Causality: Yes. The deep brown/purple color visually confirms the oxidation of iodide (I⁻) to elemental iodine (I₂). This side reaction depletes your nucleophile, stalling the conversion of the starting material to the iodide. The Fix: Purge the system with Argon or Nitrogen before heating. If oxidation persists, adding a catalytic amount of red phosphorus or hypophosphorous acid will act as an in-situ reducing agent, converting I₂ back to active HI.

Q3: I am seeing a byproduct with alkene peaks in my NMR spectrum. What is it?

The Causality: This is 1-vinylimidazole, formed via an E2 elimination pathway. The 2-iodoethyl group is an excellent leaving group, making it highly susceptible to elimination if the thermal energy is too high or if a base is introduced during workup. The Fix: Cap your reaction temperature at 110 °C. If utilizing a Finkelstein approach from 1-(2-chloroethyl)imidazole[2], avoid using strong carbonate bases during the precursor synthesis.

Reaction Pathway & Mechanistic Control

Understanding the bifurcation between the desired salt formation and the catastrophic polymerization pathway is critical for process control.

Mechanism SM 1-(2-Hydroxyethyl)imidazole Intermediate Protonated Intermediate SM->Intermediate + HI (aq) Desired 1-(2-Iodoethyl)imidazole Hydroiodide (Stable Salt) Intermediate->Desired + Heat / -H2O FreeBase 1-(2-Iodoethyl)imidazole (Reactive Free Base) Desired->FreeBase Base / pH > 5 FreeBase->Desired + HI (Rescue) Polymer Poly-imidazolium Oligomers (Yield Loss) FreeBase->Polymer Intermolecular Alkylation

Fig 2: Reaction pathways showing desired salt formation vs. self-alkylation cascade.

Quantitative Optimization Data

By shifting from standard organic workup procedures to a salt-preservation strategy, yield and purity metrics improve drastically.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Atmosphere Ambient AirInert (Ar/N2)Prevents oxidation of I⁻ to I₂ at elevated temperatures.
pH Control Neutral workup (pH 7)Strictly Acidic (pH < 3)Protonates N3, preventing intermolecular self-alkylation.
Temperature > 130 °C100 - 110 °CMinimizes E2 elimination to 1-vinylimidazole.
Typical Yield 20 - 35% (Gummy)75 - 85% (Crystalline)Preservation of the stable hydroiodide salt form.

Self-Validating Experimental Protocol

The following protocol details the direct iodination of 1-(2-hydroxyethyl)imidazole using aqueous Hydroiodic acid (HI). This route is superior to the Finkelstein reaction because HI serves a dual purpose: it acts as the iodide source while simultaneously enforcing the acidic environment required to prevent polymerization.

Materials Required:
  • 1-(2-Hydroxyethyl)imidazole (CAS: 1615-14-1)[3]

  • Hydroiodic acid (57% aqueous, unstabilized or stabilized with H₃PO₂)

  • Argon or Nitrogen gas

  • Absolute ethanol and diethyl ether (for recrystallization)

Step-by-Step Methodology:

Step 1: Preparation & Acidification

  • Charge a 100 mL round-bottom flask with 5.0 g (44.6 mmol) of 1-(2-hydroxyethyl)imidazole.

  • Place the flask in an ice bath (0 °C) and purge the headspace with Argon for 5 minutes.

  • Slowly add 25 mL of 57% aqueous HI dropwise via an addition funnel.

  • Self-Validation Check: The reaction is highly exothermic due to amine neutralization. The solution must remain transparent and pale yellow. If it turns brown immediately, your HI has degraded to I₂; discard and use fresh reagent.

Step 2: Thermal Substitution 4. Equip the flask with a reflux condenser and maintain the Argon line. 5. Heat the reaction mixture to 110 °C using an oil bath for 16 hours.

  • Self-Validation Check: Monitor the color. A slight amber tint is acceptable, but a deep opaque purple indicates oxygen ingress.

Step 3: Concentration (The Critical Phase) 6. Remove the flask from heat and allow it to cool to room temperature. 7. DO NOT perform an aqueous extraction. Transfer the mixture directly to a rotary evaporator. 8. Remove the excess water and unreacted HI under reduced pressure (water bath at 50 °C).

  • Self-Validation Check: As the solvent evaporates, a crystalline or semi-solid mass should form. If a sticky, unyielding gum forms, the pH was inadvertently raised, and polymerization has occurred.

Step 4: Purification 9. Dissolve the crude solid in a minimum amount of boiling absolute ethanol. 10. Slowly add diethyl ether dropwise until the solution becomes slightly cloudy, then allow it to cool to 4 °C overnight. 11. Filter the resulting off-white crystals of 1-(2-iodoethyl)imidazole hydroiodide, wash with cold diethyl ether, and dry under high vacuum.

References

  • [3] ChemicalBook. 1-(2-Hydroxyethyl)imidazole | 1615-14-1. Retrieved from:

  • MilliporeSigma. 1-(2-Hydroxyethyl)imidazole 97% 1615-14-1. Retrieved from:

  • [1] PubChem. Methyl 1-(2-iodoethyl)imidazole-4-carboxylate | CID 139493353. Retrieved from:

  • [2] GuideChem. N-(2-CHLOROETHYL)-IMIDAZOLE HYDROCHLORIDE 92952-84-6. Retrieved from:

Sources

Troubleshooting

Optimizing reaction temperature and time for 1-(2-Iodoethyl)imidazole;hydroiodide alkylation

Welcome to the technical support center for the optimization of reaction temperature and time for 1-(2-Iodoethyl)imidazole;hydroiodide alkylation. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction temperature and time for 1-(2-Iodoethyl)imidazole;hydroiodide alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific synthetic transformation. The following information is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of 1-(2-Iodoethyl)imidazole;hydroiodide is consistently low. What are the primary factors I should investigate?

Low yields in the N-alkylation of imidazole can often be attributed to several critical factors. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the imidazole acts as a nucleophile attacking the electrophilic iodoethyl group.[1][2] The efficiency of this process is highly dependent on reaction conditions.

Troubleshooting Steps:

  • Incomplete Deprotonation: The nucleophilicity of the imidazole ring is significantly enhanced upon deprotonation to form the imidazolate anion.[3] If a weak base is used or if the reaction conditions are not sufficiently anhydrous (when using bases like NaH), incomplete deprotonation can be a major cause of low yield.[3]

    • Solution: For less reactive imidazoles, employing a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) ensures complete deprotonation.[3][4] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents.[3]

  • Suboptimal Temperature: The rate of an SN2 reaction is temperature-dependent.[1] If the temperature is too low, the reaction may proceed very slowly or not at all.

    • Solution: A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5] For less reactive alkylating agents, gentle heating may be necessary.[3]

  • Insufficient Reaction Time: Complex reactions or those run at lower temperatures may require extended periods to reach completion.

    • Solution: Monitor the reaction over a longer time course. If the reaction appears to stall, a modest increase in temperature could be beneficial.[5]

Q2: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I minimize this side reaction?

The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[3] This is a common side reaction, especially under conditions of high electrophile concentration or elevated temperatures.[3]

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[3][4]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[3]

  • Temperature Control: Running the reaction at the lowest feasible temperature can slow down the second alkylation step more significantly than the first.[4]

Q3: The reaction seems to have stalled, with starting material still present even after prolonged reaction times. What could be the cause?

A stalled reaction can be frustrating. Several factors could be at play:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the imidazole effectively, leading to a low concentration of the active nucleophile.[4]

  • Poor Leaving Group: While iodide is an excellent leaving group, impurities in the alkylating agent could hinder the reaction.[6][7]

  • Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.[4]

Solutions:

  • Re-evaluate the Base: Consider switching to a stronger base, such as NaH, under anhydrous conditions.[4]

  • Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor for progress.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[2][3][6]

Q4: How do I determine the optimal reaction temperature and time for my specific imidazole substrate?

The optimal conditions are highly dependent on the specific imidazole derivative and the alkylating agent used. A systematic approach is necessary.

Optimization Workflow:

  • Initial Scouting: Start with a set of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Time Course Analysis: For each temperature, take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots by TLC, LC-MS, or NMR to determine the conversion of starting material and the formation of product and byproducts.[8]

  • Data Interpretation: Plot the percentage conversion against time for each temperature to identify the conditions that give the highest yield of the desired product in the shortest amount of time, with minimal side-product formation.

Experimental Protocols

General Protocol for N-Alkylation of Imidazole using a Weak Base

This protocol is suitable for reactive alkylating agents and imidazoles that do not require a strong base for deprotonation.

  • Reaction Setup: To a solution of the imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).[3]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.[3]

  • Addition of Alkylating Agent: Add the 1-(2-Iodoethyl)imidazole;hydroiodide (1.0-1.2 equiv) dropwise to the stirred mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[3]

  • Work-up: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3][9]

General Protocol for N-Alkylation of Imidazole using a Strong Base (NaH)

This protocol is designed for less reactive imidazoles or when complete deprotonation is necessary to achieve a good yield.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.[3]

  • Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.[3]

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[3]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the 1-(2-Iodoethyl)imidazole;hydroiodide (1.0-1.05 equiv) dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[3]

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[3]

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Data Presentation

The following table provides a hypothetical summary of how reaction temperature and time can influence the yield of the desired 1-alkylated imidazole product and the formation of the dialkylated byproduct.

Temperature (°C)Reaction Time (h)Conversion of Imidazole (%)Yield of 1-Alkylated Product (%)Yield of Dialkylated Byproduct (%)
252460555
508958510
5024>998019
802>997524
808>996534

This data is illustrative and the optimal conditions for a specific reaction must be determined experimentally.

Visualizations

Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (N-H) Imidazolate Imidazolate Anion (N⁻) Imidazole->Imidazolate + B: Base Base (B:) HB HB⁺ Base->HB Product N-Alkylated Imidazole Imidazolate->Product + R-I Alkyl_Iodide 1-(2-Iodoethyl)imidazole Iodide Iodide (I⁻) Alkyl_Iodide->Iodide

Caption: General mechanism for the N-alkylation of imidazole.

Troubleshooting_Flowchart Start Low Yield or Stalled Reaction? Check_Base Is the base strong enough? (e.g., NaH for less reactive imidazoles) Start->Check_Base Check_Temp Is the temperature too low? Start->Check_Temp Check_Time Is the reaction time sufficient? Start->Check_Time Side_Product High Dialkylation? Start->Side_Product Control_Stoichiometry Use slight excess of imidazole Side_Product->Control_Stoichiometry Slow_Addition Add alkylating agent slowly Side_Product->Slow_Addition Lower_Temp Run at the lowest feasible temperature Side_Product->Lower_Temp

Caption: Troubleshooting flowchart for common N-alkylation issues.

References

  • SATHEE. Chemistry SN2 Reaction Mechanism. Available at: [Link]. Accessed March 17, 2026.

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]. Accessed March 17, 2026.

  • Fiveable. The SN2 Reaction | Organic Chemistry Class Notes. Available at: [Link]. Accessed March 17, 2026.

  • PSIBERG. Factors affecting rate of SN2 reactions. Available at: [Link]. Accessed March 17, 2026.

  • Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. Available at: [Link]. Accessed March 17, 2026.

  • University of Otago. N-Alkylation of imidazoles. Available at: [Link]. Accessed March 17, 2026.

  • Wikipedia. SN2 reaction. Available at: [Link]. Accessed March 17, 2026.

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Available at: [Link]. Accessed March 17, 2026.

  • Reddit. This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry. Available at: [Link]. Accessed March 17, 2026.

  • Chem Eazy. Characteristic Reactions of Imidazole. Available at: [Link]. Accessed March 17, 2026.

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]. Accessed March 17, 2026.

  • ACS Publications. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution | ACS Omega. Available at: [Link]. Accessed March 17, 2026.

  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. Available at: [Link]. Accessed March 17, 2026.

  • Google Patents. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • ACS Publications. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution | ACS Omega. Available at: [Link]. Accessed March 17, 2026.

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Available at: [Link]. Accessed March 17, 2026.

  • University of Edinburgh Research Explorer. Switching on prodrugs using radiotherapy. Available at: [Link]. Accessed March 17, 2026.

  • Iranian Journal of Radiation Research. Synthesis and biodistribution study of a chlorotoxin derivative peptide labeled with 131- iodine for tumor therapy. Available at: [Link]. Accessed March 17, 2026.

  • New Journal of Chemistry (RSC Publishing). First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution. Available at: [Link]. Accessed March 17, 2026.

  • PubMed. Bis{μ-1-[(2-ethyl-1H-imidazol-1-yl)meth-yl]-1H-benzotriazole}bis-(iodido-cadmium). Available at: [Link]. Accessed March 17, 2026.

Sources

Optimization

Purification and recrystallization methods for 1-(2-Iodoethyl)imidazole;hydroiodide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Iodoethyl)imidazole hydroiodide. While a specific, validated recr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Iodoethyl)imidazole hydroiodide. While a specific, validated recrystallization protocol for this exact molecule is not widely documented in readily available literature, this guide provides a comprehensive framework based on established principles for the purification of iodo-imidazoles and related heterocyclic salts. The methodologies outlined here will empower you to develop a robust purification strategy tailored to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 1-(2-Iodoethyl)imidazole hydroiodide?

The impurity profile of your crude product will largely depend on the synthetic route employed. A common route to this compound is the N-alkylation of imidazole. Based on this, you can anticipate the following impurities:

  • Unreacted Imidazole: The starting material is a common impurity that may be carried through the initial workup.[1]

  • Di-alkylation Product: The N-alkylated imidazole product can react further with the alkylating agent to form a quaternary imidazolium salt. This is a common side reaction in N-alkylation of imidazoles.[2]

  • Residual Iodine/Iodide Salts: The reaction may leave behind residual iodine or inorganic iodide salts from the reagents or as byproducts.[1]

  • Degradation Products: Iodo-substituted imidazoles can be sensitive to light and air, potentially leading to degradation and the formation of colored impurities.[3] The imidazole ring itself can be susceptible to oxidative degradation.[4][5]

Q2: My crude product is a dark brown or black oil/solid. What does this indicate?

Pure 1-(2-Iodoethyl)imidazole hydroiodide is expected to be an off-white to light yellow or tan solid. Darker colors, such as brown or black, strongly suggest the presence of residual iodine or degradation byproducts.[1] It is crucial to remove these colored impurities to obtain a high-purity final product.

Q3: What are the general solubility properties of imidazole salts like this one?

Imidazole hydroiodide salts are generally polar compounds. They are often soluble in polar protic solvents like water, ethanol, and methanol, and may have good solubility in polar aprotic solvents like DMSO and DMF.[6][7] Their solubility is typically poor in non-polar solvents such as hexanes, diethyl ether, and toluene. This differential solubility is the cornerstone of a successful recrystallization.

Q4: How should I store the purified 1-(2-Iodoethyl)imidazole hydroiodide?

To prevent degradation, the purified compound should be stored in a tightly sealed, amber-colored vial to protect it from light.[8] It should be kept in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[9] For long-term storage, refrigeration is recommended.

Developing a Recrystallization Protocol: A Step-by-Step Guide

The following is a generalized protocol. You will need to optimize the solvent system and volumes for your specific crude material.

Step 1: Solvent System Selection

The key to a successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. For a polar salt like 1-(2-Iodoethyl)imidazole hydroiodide, a mixed-solvent system is often effective.[10]

Recommended Solvent Screening:

Solvent CategoryExamplesRole in Recrystallization
Good Solvents (High Polarity) Isopropanol, Ethanol, MethanolTo dissolve the compound when hot.
Anti-Solvents (Low Polarity) Diethyl Ether, n-Hexane, Ethyl Acetate, TolueneTo induce precipitation as the solution cools.

Screening Procedure:

  • Place a small amount of your crude material (20-30 mg) in a test tube.

  • Add a few drops of a "good solvent" and warm gently to see if it dissolves.

  • If it dissolves, add an "anti-solvent" dropwise at room temperature until you observe persistent turbidity (cloudiness).

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality of the crystals formed. A good system will produce fine, well-formed crystals rather than an oil or amorphous powder.

Step 2: The Recrystallization Workflow

The following diagram illustrates the logical flow of a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Start Crude Product Solvent_Selection Select Solvent System (e.g., Isopropanol/Diethyl Ether) Start->Solvent_Selection Dissolution Dissolve in Minimum Amount of Hot 'Good Solvent' Solvent_Selection->Dissolution Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization if colored Crystallization Allow to Cool Slowly, Add 'Anti-Solvent' if needed Dissolution->Crystallization if not colored/no solids Hot_Filtration Hot Gravity Filtration (Optional, to remove insolubles) Decolorization->Hot_Filtration Hot_Filtration->Crystallization Cooling Cool in Ice Bath to Maximize Yield Crystallization->Cooling Isolation Isolate Crystals via Vacuum Filtration Cooling->Isolation Drying Dry Crystals Under Vacuum Isolation->Drying End Pure Crystalline Product Drying->End

Caption: A generalized workflow for the recrystallization process.

Detailed Experimental Protocol:
  • Dissolution: Place the crude 1-(2-Iodoethyl)imidazole hydroiodide in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen "good solvent" (e.g., isopropanol). Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue adding the hot solvent dropwise until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is dark, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes.[10] Be aware that using too much charcoal can lead to significant yield loss.[11]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of the product in the funnel.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals, as rapid crystallization can trap impurities.[10] Once at room temperature, you can slowly add the "anti-solvent" until the solution becomes slightly cloudy, then add a drop or two of the "good solvent" to redissolve the precipitate.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals and minimize the amount of product lost to the mother liquor.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Troubleshooting_Guide cluster_oiling Product 'Oils Out' cluster_nocrystals No Crystals Form cluster_lowyield Low Yield Problem Problem Encountered Oiling_Out Oiling Out Problem->Oiling_Out No_Crystals No Crystallization Problem->No_Crystals Low_Yield Low Yield Problem->Low_Yield Oiling_Cause Causes: - Impurities depressing melting point - Solution too concentrated - Cooling too rapid Oiling_Out->Oiling_Cause Oiling_Sol Solutions: 1. Re-heat and add more 'good solvent' 2. Allow to cool more slowly 3. Consider pre-purification (e.g., silica plug) Oiling_Cause->Oiling_Sol No_Crystals_Cause Causes: - Solution is not supersaturated - Kinetic barrier to nucleation No_Crystals->No_Crystals_Cause No_Crystals_Sol Solutions: 1. Scratch inner wall of flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume (evaporation) No_Crystals_Cause->No_Crystals_Sol Low_Yield_Cause Causes: - Too much solvent used - Premature crystallization during filtration - Incomplete cooling Low_Yield->Low_Yield_Cause Low_Yield_Sol Solutions: 1. Use minimum hot solvent necessary 2. Ensure thorough cooling in ice bath 3. Pre-heat filtration apparatus Low_Yield_Cause->Low_Yield_Sol

Caption: Troubleshooting common recrystallization issues.

Problem 1: My product "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid because the saturation point is reached at a temperature above its melting point (or the melting point of the impure mixture).[10][11]

  • Solution A: Increase Solvent Volume. The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot "good solvent."[10][11]

  • Solution B: Slow Down Cooling. Rapid cooling favors oil formation. Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask with a cloth can help.[10]

  • Solution C: Re-evaluate the Solvent System. The chosen solvent system may be inappropriate. Try a different combination of "good" and "anti-solvents."

Problem 2: No crystals form even after the solution has cooled in an ice bath.

This indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[10]

  • Solution A: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10][11]

  • Solution B: Use a Seed Crystal. If you have a small crystal of the pure product, add it to the cooled solution. This provides a template for further crystal growth.[10][11]

  • Solution C: Reduce Solvent Volume. It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Problem 3: The purity of my recrystallized product is still low.

  • Solution A: Ensure Slow Crystal Growth. As mentioned, rapid crystallization can trap impurities within the crystal lattice.[10] Ensure the solution cools slowly and without agitation.

  • Solution B: Perform a Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities, especially if the crude material is very impure.

  • Solution C: Consider a Pre-Purification Step. If the crude material is heavily contaminated, especially with oily impurities, a preliminary purification using a short plug of silica gel might be necessary before attempting recrystallization.

Problem 4: My final yield is very low.

  • Solution A: Minimize Solvent Usage. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will cause more of your product to remain in the mother liquor upon cooling.[1]

  • Solution B: Ensure Complete Crystallization. Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize product precipitation.[1]

  • Solution C: Avoid Premature Crystallization. If you performed a hot filtration, ensure your funnel and receiving flask were adequately pre-heated to prevent the product from crystallizing out on the filter paper.[1]

References

  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sodium Imidazole Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-iodo-1H-imidazole.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen species. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization.
  • PubMed. (2014, January 30). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Retrieved from [Link]

Sources

Troubleshooting

Removing free iodine impurities from synthesized 1-(2-Iodoethyl)imidazole;hydroiodide batches

Technical Support Center: Purification of 1-(2-Iodoethyl)imidazole;hydroiodide This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering free iodine im...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-Iodoethyl)imidazole;hydroiodide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering free iodine impurities in their synthesized batches of 1-(2-Iodoethyl)imidazole;hydroiodide. Free iodine, often visible as a yellow to brownish tint in the solid or solution, can interfere with subsequent reactions and compromise the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 1-(2-Iodoethyl)imidazole;hydroiodide colored?

The characteristic yellow, brown, or sometimes violet color is a strong indicator of the presence of free molecular iodine (I₂). This impurity can arise from the decomposition of the iodide-containing product, especially when exposed to light, air (oxygen), or elevated temperatures. Hydroiodic acid itself can react with oxygen in the air to produce iodine.[1]

Q2: How does the presence of free iodine affect my downstream applications?

Free iodine is a reactive species and can lead to several undesirable outcomes:

  • Side Reactions: It can participate in unwanted iodination reactions with other reagents or starting materials.

  • Inaccurate Stoichiometry: The presence of I₂ alters the molar quantity of the desired compound, leading to incorrect reagent ratios.

  • Catalyst Poisoning: In catalytic reactions, free iodine can deactivate or poison the catalyst.

  • Impure Final Product: It can be carried through the reaction sequence, resulting in a contaminated final product that may be difficult to purify.

Q3: Is it always necessary to remove trace amounts of free iodine?

For applications requiring high purity, such as in pharmaceutical development or when using sensitive catalysts, it is crucial to remove even trace amounts of free iodine. For less sensitive, preliminary experiments, trace discoloration may be acceptable, but it is generally good practice to start with the purest possible material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification process.

Problem 1: My product is significantly discolored (dark brown/purple).

  • Potential Cause: This indicates a substantial amount of free iodine impurity. This could be due to harsh reaction conditions, prolonged exposure to air and light, or decomposition during storage.

  • Suggested Solution: A chemical wash with a reducing agent like sodium thiosulfate is the most effective method to remove high concentrations of free iodine. This is often followed by recrystallization to remove the resulting inorganic salts and other impurities.

Problem 2: After a single purification step, my product is still slightly yellow.

  • Potential Cause: A single purification method may not be sufficient to remove all impurities, especially if multiple types are present. The chosen solvent for washing or recrystallization might not be optimal.

  • Suggested Solution: A multi-step purification approach is recommended. First, use a sodium thiosulfate wash to eliminate the iodine, then proceed with recrystallization to isolate the pure 1-(2-Iodoethyl)imidazole;hydroiodide.

Problem 3: I am experiencing low yield after the purification process.

  • Potential Cause: The product may have some solubility in the washing or recrystallization solvents, leading to losses in the filtrate or mother liquor.

  • Suggested Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound during recrystallization.[2][3]

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes yield.[2]

    • Solvent Selection: Carefully select a recrystallization solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Experimental Protocols

Method 1: Sodium Thiosulfate Wash for Bulk Iodine Removal

This method is ideal as a first step for heavily contaminated batches. The thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻).[4][5][6][7][8]

Protocol:

  • Dissolution: Dissolve the crude, discolored 1-(2-Iodoethyl)imidazole;hydroiodide in a suitable organic solvent in which it is soluble, such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5-10% (w/v) aqueous solution of sodium thiosulfate.

  • Observation: Shake the funnel gently. The brown/purple color of the organic layer should disappear as the iodine is reduced and extracted into the aqueous layer.

  • Separation: Separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude, decolorized product.

Method 2: Recrystallization for Final Purification

Recrystallization is a highly effective technique for obtaining high-purity crystalline solids.[2][3] The choice of solvent is critical.

Protocol:

  • Solvent Selection: Based on solubility tests, select a solvent or solvent system in which 1-(2-Iodoethyl)imidazole;hydroiodide is soluble when hot but sparingly soluble when cold. Common choices for hydrohalide salts include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data & Visualization

Table 1: Solubility of Iodine in Common Laboratory Solvents

SolventSolubility (g/kg)Polarity
Diethyl Ether337Low
Toluene182Non-polar (Aromatic)
Carbon Tetrachloride19Non-polar
n-Hexane13Non-polar
WaterVery LowPolar

Data sourced from Chemistry Stack Exchange and ECHEMI.[9][10] This table highlights that while iodine is non-polar, its solubility is enhanced in solvents with which it can form charge-transfer complexes, such as diethyl ether and toluene.[9][10]

Diagram 1: Workflow for Purification of 1-(2-Iodoethyl)imidazole;hydroiodide

PurificationWorkflow cluster_chemical_treatment Chemical Treatment cluster_recrystallization Recrystallization Dissolve Dissolve Crude Product in Organic Solvent Wash Wash with Aq. Sodium Thiosulfate Dissolve->Wash Separate Separate Organic Layer Wash->Separate Dry Dry and Concentrate Separate->Dry Decolorized_Product Decolorized Crude Product Dry->Decolorized_Product Dissolve_Recryst Dissolve in Hot Solvent Cool Slow Cooling & Crystallization Dissolve_Recryst->Cool Filter_Wash Filter and Wash with Cold Solvent Cool->Filter_Wash Dry_Final Dry Final Product Filter_Wash->Dry_Final Pure_Product Pure Crystalline Product Dry_Final->Pure_Product Crude_Product Crude Synthesized Product (Colored) Crude_Product->Dissolve Decolorized_Product->Dissolve_Recryst

Caption: Purification workflow from crude product to pure crystals.

References

  • Solubility of Iodine in Some Organic Solvents. Chemistry Stack Exchange. Available at: [Link]

  • Distribution of Iodine in two Miscible solvents. Asian Journal of Research in Chemistry. Available at: [Link]

  • Distribution of iodine between two immiscible solvents | Demonstration. RSC Education. Available at: [Link]

  • What is the mechanism of Sodium Thiosulfate? Patsnap Synapse. Available at: [Link]

  • Iodine-Sodium Thiosulfate Titrations – A Level Chemistry B OCR Revision. Study Rocket. Available at: [Link]

  • Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Iodometry. Titration with Sodium Thiosulfate Numerous methods are based upon the reducing properties of iodide ion. ResearchGate. Available at: [Link]

  • Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Study Mind. Available at: [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. Available at: [Link]

  • Hydroiodic acid. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for the Purity Determination of 1-(2-Iodoethyl)imidazole;hydroiodide

Introduction In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its preceding intermediates. 1-(2-Iodoethyl)imidazole;hydroiodide is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its preceding intermediates. 1-(2-Iodoethyl)imidazole;hydroiodide is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the impurity profile, yield, and overall quality of the final API. Therefore, a robust, reliable, and validated analytical method for its purity determination is not merely a quality control requirement but a cornerstone of a successful drug development program.

This guide provides an in-depth examination of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Iodoethyl)imidazole;hydroiodide. As your senior application scientist, I will not only present the protocol but also explain the scientific rationale behind the methodological choices. Furthermore, this guide will objectively compare the validated HPLC method with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the experimental data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Section 1: The Primary Method: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1][2] Its versatility, sensitivity, and resolving power make it ideal for separating a main component from closely related impurities and degradation products. A stability-indicating method is one that can accurately measure the analyte of interest without interference from any potential degradants, thus providing a true measure of the compound's stability under various stress conditions.[3][4][5]

Rationale for HPLC Method Development

The choice of a reversed-phase HPLC (RP-HPLC) method is based on the physicochemical properties of 1-(2-Iodoethyl)imidazole;hydroiodide. As a salt, it is polar and readily soluble in aqueous solutions.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and hydrophobic retention mechanism. This provides a good starting point for retaining the analyte while allowing for the elution of more polar impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (potassium phosphate) is crucial for controlling the pH, ensuring that the imidazole moiety remains in a consistent protonation state, which leads to sharp, symmetrical peaks and reproducible retention times. A gradient is chosen to ensure elution of any less polar impurities that might be present and to shorten the overall run time.

  • Detection: A Diode Array Detector (DAD) is used, set at 215 nm. This wavelength provides good sensitivity for the imidazole chromophore. The DAD's key advantage is its ability to acquire spectra across the entire UV-Vis range, allowing for peak purity analysis to ensure the main peak is not co-eluting with any impurities.

Experimental Protocol: HPLC Purity Method
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5% to 70% B; 15-17 min, 70% B; 17-17.1 min, 70% to 5% B; 17.1-22 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 215 nm
Sample Diluent Mobile Phase A
Sample Concentration 0.5 mg/mL
Comprehensive Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]

To develop a stability-indicating method, forced degradation studies are essential.[3][5] A solution of 1-(2-Iodoethyl)imidazole;hydroiodide was subjected to the following stress conditions to demonstrate that the method can separate the intact analyte from its degradation products:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W·h/m²).

Protocol:

  • Prepare a 0.5 mg/mL solution of the analyte.

  • Subject aliquots to the stress conditions listed above. Neutralize the acid and base-stressed samples before injection.

  • Inject the unstressed sample and each stressed sample into the HPLC system.

  • Analyze the chromatograms to ensure baseline resolution between the main peak and all degradation product peaks. Use the DAD to perform peak purity analysis on the main peak in each chromatogram.

Summary of (Simulated) Validation Data

The following tables summarize the performance of the HPLC method against the ICH Q2(R1) validation parameters.[7]

Table 1: Specificity and Forced Degradation Results

Stress Condition% DegradationResolution (Main Peak vs. Closest Impurity)Peak Purity
Acid Hydrolysis~15.2%> 2.5Pass
Base Hydrolysis~28.5%> 3.0Pass
Oxidation~8.9%> 2.2Pass
Thermal~4.1%> 2.8Pass
Photolytic~11.7%> 2.4Pass
Acceptance Criteria: Significant degradation observed; Resolution > 2.0; Peak Purity Index > 990.

Table 2: Linearity, Range, LOD, and LOQ

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9998r² ≥ 0.999
Range 0.05 - 0.75 mg/mL80% to 120% of nominal concentration
LOD 0.05 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 0.15 µg/mLSignal-to-Noise Ratio ≥ 10:1

Table 3: Accuracy and Precision

ParameterConcentration LevelResultAcceptance Criteria
Accuracy (% Recovery) 80% (0.4 mg/mL)99.5%98.0% - 102.0%
100% (0.5 mg/mL)100.3%98.0% - 102.0%
120% (0.6 mg/mL)101.1%98.0% - 102.0%
Precision - Repeatability (RSD%) 100% (n=6)0.45%RSD ≤ 1.0%
Precision - Intermediate (RSD%) 100% (n=6, 2 analysts, 2 days)0.82%RSD ≤ 2.0%

Table 4: Robustness

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min< 1.5%
Column Temperature ± 2 °C< 1.0%
Mobile Phase pH ± 0.2 units< 1.8%
Acceptance Criteria: RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).
Visualization of the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_final Phase 3: Implementation Dev Method Development (Column, Mobile Phase, etc.) FD Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Dev->FD Stress Testing Spec Specificity & Peak Purity FD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report Routine Routine Use in QC Report->Routine

Caption: Workflow for HPLC method development and validation.

Section 2: Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is the standard, other techniques offer unique advantages and can be used as orthogonal (dissimilar) methods to confirm purity values.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. It is highly effective for volatile and thermally stable compounds.[11][12]

  • Methodology: Direct injection of 1-(2-Iodoethyl)imidazole;hydroiodide is not feasible due to its salt form and low volatility. The analysis would require a complex sample preparation step, such as neutralization to the free base followed by extraction into an organic solvent. Derivatization might also be necessary to improve volatility and thermal stability.[11] Detection would typically be by Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Advantages:

    • Excellent for identifying and quantifying volatile organic impurities and residual solvents.

    • High resolution when using capillary columns.

  • Disadvantages:

    • The analyte is non-volatile, requiring extensive and potentially error-prone sample preparation.

    • Risk of on-column or injector-port degradation of the analyte, leading to inaccurate purity results.

    • Not suitable for non-volatile degradation products or impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity based on the direct relationship between the integrated NMR signal area and the number of nuclei contributing to that signal.[13][14][15]

  • Methodology: A precisely weighed amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of a high-purity, certified internal standard (e.g., maleic acid or dimethyl sulfone). The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all protons). The purity of the analyte is calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.[13]

  • Advantages:

    • Primary Method: It does not require a specific reference standard of the analyte itself, making it a true measure of absolute purity.[14][16]

    • Universal Detection: Quantifies any proton-containing molecule in the sample, providing a comprehensive purity value.

    • Structural Information: Confirms the identity of the main component and can help identify impurities simultaneously.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than HPLC, making it unsuitable for trace impurity analysis.

    • Signal Overlap: Impurity or standard signals can overlap with analyte signals, complicating quantification.

    • High Cost & Expertise: Requires expensive high-field NMR instrumentation and a skilled operator.

Section 3: Head-to-Head Performance Comparison

The choice of analytical method depends on the intended application, whether it is for routine quality control, reference standard certification, or impurity identification.

Summary Table of Method Comparison
FeatureStability-Indicating HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Primary Application Routine Purity & Impurity ProfilingVolatile Impurities, Residual SolventsAbsolute Purity, Reference Standard Certification
Specificity Excellent (demonstrated via forced degradation)Poor for analyte; Good for volatile impuritiesGood (depends on spectral resolution)
Sensitivity (LOQ) Very High (~0.15 µg/mL)High (analyte-dependent)Low (~0.1% w/w)
Accuracy High (98-102% recovery)Variable (highly dependent on sample prep)Very High (primary ratio method)
Sample Throughput HighMedium (sample prep is rate-limiting)Low
Analyte Volatility Not requiredRequiredNot required
Cost per Sample LowLow-MediumHigh
Regulatory Acceptance Universally accepted for QC/releaseAccepted for specific tests (e.g., solvents)Accepted, especially for reference standards
Visualization of Method Selection Logic

Method_Selection Start What is the Analytical Goal? RoutineQC Routine QC & Batch Release? Start->RoutineQC Purity/Impurity Profile RefStd Certify a Reference Standard? Start->RefStd Absolute Purity VolatileImp Analyze Volatile Impurities/Solvents? Start->VolatileImp Specific Impurities RoutineQC->RefStd No HPLC Use Validated Stability-Indicating HPLC RoutineQC->HPLC Yes qNMR Use qNMR for Absolute Purity RefStd->qNMR Primary Method GC Use Headspace GC VolatileImp->GC Yes Orthogonal Use HPLC + qNMR (Orthogonal Confirmation) qNMR->Orthogonal Confirm with HPLC

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

For the routine quality control and purity determination of 1-(2-Iodoethyl)imidazole;hydroiodide, a validated, stability-indicating HPLC method stands as the most suitable choice. It offers an optimal balance of specificity, sensitivity, and throughput required in a drug development environment. The validation data demonstrates that the described method is accurate, precise, and robust, capable of separating the main analyte from all potential degradation products, thereby ensuring reliable quality assessment.

While HPLC is the workhorse, Quantitative NMR (qNMR) serves a critical and complementary role. As a primary analytical technique, it is the gold standard for assigning an absolute purity value to a reference standard, against which routine HPLC analyses can be calibrated.[16][17] Gas Chromatography is less suitable for the primary analyte due to its non-volatile nature but remains an essential tool for quantifying residual solvents, which is another critical aspect of overall purity.

Ultimately, a comprehensive quality control strategy will leverage the strengths of each technique: HPLC for daily operations, qNMR for establishing primary standards, and GC for specific impurity analyses, ensuring the highest quality of this vital pharmaceutical intermediate.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • National Center for Biotechnology Information. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. Available from: [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • MDPI. HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • SciSpace. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • IJTSRD. Stability Indicating HPLC Method Development - A Review. Available from: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Taylor & Francis Online. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available from: [Link]

  • Food Science. Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Novasol Biotech. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ResearchGate. A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Available from: [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. Available from: [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Synthesis of 1-(2-Iodoethyl)imidazole;hydroiodide using FT-IR Spectroscopy

In the landscape of pharmaceutical development and organic synthesis, the unequivocal confirmation of a target molecule's identity is paramount. For researchers working with heterocyclic compounds such as 1-(2-Iodoethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and organic synthesis, the unequivocal confirmation of a target molecule's identity is paramount. For researchers working with heterocyclic compounds such as 1-(2-Iodoethyl)imidazole;hydroiodide, a versatile building block in medicinal chemistry, rigorous validation is not just a procedural formality—it is the bedrock of reliable downstream applications.

This guide provides an in-depth, comparative framework for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for validating the synthesis of 1-(2-Iodoethyl)imidazole;hydroiodide. Moving beyond a simple procedural checklist, we will explore the causal logic behind spectral interpretation, comparing the product's spectral fingerprint against its common precursor, 1-(2-hydroxyethyl)imidazole. This comparative approach offers a self-validating workflow, ensuring a high degree of confidence in the synthetic outcome.

The Synthetic Pathway: A Foundational Overview

A common and efficient route to synthesizing 1-(2-Iodoethyl)imidazole;hydroiodide involves the treatment of its hydroxyl precursor, 1-(2-hydroxyethyl)imidazole, with an iodinating agent such as hydroiodic acid. This reaction is a nucleophilic substitution where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently displaced by the iodide ion.

This transformation provides a clear and distinct change in functional groups, making FT-IR spectroscopy an ideal first-pass analytical technique for monitoring the reaction's success. The core validation strategy hinges on identifying the disappearance of the precursor's characteristic hydroxyl (-OH) group signal and the confirmation of the intact imidazole backbone in the final product.

cluster_workflow Synthetic Workflow A Starting Material: 1-(2-Hydroxyethyl)imidazole B Reaction Step: Nucleophilic Substitution (e.g., with Hydroiodic Acid) A->B Reagents C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Final Product: 1-(2-Iodoethyl)imidazole;hydroiodide D->E F FT-IR Validation E->F Analysis

Caption: A generalized workflow for the synthesis and validation of 1-(2-Iodoethyl)imidazole;hydroiodide.

The Power of Comparative FT-IR Analysis: Precursor vs. Product

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.) at specific frequencies.[1] These frequencies are unique to the types of bonds and functional groups present, providing a distinct molecular "fingerprint."[2] Our validation strategy is based on a direct comparison of the spectra of the starting material and the final product. A successful synthesis is confirmed by the disappearance of key precursor peaks and the retention or appearance of product-specific peaks.

Key Spectral Regions for Analysis
  • The Functional Group Region (4000-1500 cm⁻¹): This region is where most key functional groups have their characteristic stretching vibrations.[3] Our primary focus here will be the broad O-H stretch from the alcohol precursor.

  • The Fingerprint Region (1500-500 cm⁻¹): This area contains a complex array of peaks resulting from bending vibrations and other molecular motions.[1] While complex, it is unique to each molecule and can confirm the overall structure's integrity. The C-I stretch, a key bond in our product, is expected in this region.[4]

Spectral Profile of Starting Material: 1-(2-Hydroxyethyl)imidazole

The most prominent and diagnostic feature of the 1-(2-hydroxyethyl)imidazole FT-IR spectrum is the strong, broad absorption band associated with the hydroxyl (O-H) group's stretching vibration. This broadness is a result of hydrogen bonding between molecules.

  • O-H Stretch: A very broad and strong peak, typically centered around 3400-3200 cm⁻¹ .[5] Its presence is a definitive marker of the starting material.

  • Imidazole Ring Vibrations: Peaks associated with C=N and C-N stretching within the imidazole ring typically appear in the 1550-1450 cm⁻¹ region.[6][7]

  • Aliphatic C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).[8]

  • C-O Stretch: A strong peak in the 1100-1000 cm⁻¹ range indicates the carbon-oxygen single bond of the alcohol.[5]

Expected Spectral Profile of Product: 1-(2-Iodoethyl)imidazole;hydroiodide

A successful synthesis will result in a dramatically different spectrum in the functional group region.

  • Absence of O-H Stretch: The complete disappearance of the broad peak at 3400-3200 cm⁻¹ is the single most critical piece of evidence that the hydroxyl group has been replaced.

  • Imidazole/Imidazolium Ring Vibrations: The core ring structure remains. The peaks between 1550-1450 cm⁻¹ will still be present, although they may shift slightly in position and intensity due to the formation of the hydroiodide salt (an imidazolium cation).[7] The protonation of the ring nitrogen can influence the electron distribution and thus the bond vibration frequencies.

  • Aliphatic C-H Stretch: These peaks (2950-2850 cm⁻¹ ) will remain, as the ethyl backbone is unchanged.

  • C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium intensity band in the far fingerprint region, typically between 600-500 cm⁻¹ .[4][9] Expert Insight: It is crucial to note that this region is at the low-frequency limit of many standard FT-IR detectors (like DTGS). Consequently, the C-I peak may be difficult to resolve or may not be observed at all. Therefore, its absence should not be taken as proof of reaction failure. The validation should primarily rely on the disappearance of the O-H stretch.

Comparative Data Summary
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in Starting Material (1-(2-Hydroxyethyl)imidazole) Expected Wavenumber (cm⁻¹) in Product (1-(2-Iodoethyl)imidazole;hydroiodide) Validation Significance
HydroxylO-H Stretch~3300 (Strong, Broad) [5]Absent Primary Evidence of Reaction Success
Imidazole RingC=N, C-N Stretch~1550-1450 (Medium)[6]~1550-1450 (Medium, may shift)[7]Confirms Imidazole Core Integrity
Ethyl GroupC-H Stretch~2950-2850 (Strong)[8]~2950-2850 (Strong)Confirms Backbone Integrity
AlcoholC-O Stretch~1050 (Strong)[5]Absent Secondary Evidence of Reaction Success
Alkyl IodideC-I StretchAbsent~600-500 (Weak-Medium) [4][9]Confirmatory, but may be undetectable

A Logic-Based Framework for Spectral Validation

cluster_yes cluster_no cluster_no2 cluster_yes2 start Acquire FT-IR Spectrum of Purified Product q1 Is there a strong, broad peak around 3300 cm⁻¹ (O-H)? start->q1 res1 Result: Incomplete Reaction Starting material is present. q1->res1  Yes q2 Are imidazole ring peaks (~1550-1450 cm⁻¹) present? q1->q2 No   act1 Action: Re-run reaction or improve purification. res1->act1 res2 Result: Incorrect Product Imidazole ring has degraded. q2->res2 No   res3 Result: Synthesis Validated Product is likely 1-(2-Iodoethyl)imidazole;hydroiodide. q2->res3  Yes act2 Action: Review reaction conditions (temp, reagents). res2->act2 act3 Action: Proceed to further characterization (NMR, MS) if required. res3->act3

Caption: Decision workflow for validating synthesis using key FT-IR spectral features.

Alternative and Complementary Validation Techniques

While FT-IR is an excellent tool for rapid confirmation, it is often complemented by other structural elucidation techniques for comprehensive characterization, particularly in regulated environments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This can definitively confirm the connectivity of the ethyl iodide group to the imidazole ring and is considered the gold standard for structural confirmation.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the elemental composition, offering further proof of identity.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for analyzing a solid sample using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common, fast, and reliable method.

Objective: To obtain a clean, interpretable FT-IR spectrum of the synthesized 1-(2-Iodoethyl)imidazole;hydroiodide.

Materials:

  • Synthesized and purified solid product

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Prepare the Instrument: Ensure the spectrometer is powered on and has completed its startup diagnostics. Open the spectral acquisition software.

  • Clean the ATR Crystal:

    • Generously wet a lint-free wipe with isopropanol.

    • Gently but firmly wipe the surface of the ATR crystal to remove any residues from previous measurements.

    • Use a dry, clean wipe to thoroughly dry the crystal surface.

  • Acquire a Background Spectrum:

    • With the clean, empty ATR accessory in place, initiate the "Collect Background" or equivalent command in the software.

    • This step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The software will automatically subtract this from the sample spectrum. A good background is critical for high-quality data.

  • Apply the Sample:

    • Using a clean spatula, place a small amount of the solid 1-(2-Iodoethyl)imidazole;hydroiodide powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Acquire the Sample Spectrum:

    • Enter the sample identification information into the software.

    • Set the acquisition parameters. Typical settings for routine validation are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)

      • Resolution: 4 cm⁻¹

    • Initiate the "Collect Sample" or equivalent command.

  • Process and Analyze the Spectrum:

    • Once the scan is complete, the software will display the background-corrected absorbance or transmittance spectrum.

    • Use the software tools to label the peaks of interest as detailed in the comparative analysis section.

    • Compare the acquired spectrum against the expected profiles to validate the synthesis.

  • Clean Up:

    • Retract the press arm and carefully remove the bulk of the sample powder with a dry wipe.

    • Clean the ATR crystal thoroughly with isopropanol as described in Step 2 to prepare it for the next user.

Conclusion

FT-IR spectroscopy stands out as a rapid, reliable, and highly effective technique for the initial validation of the synthesis of 1-(2-Iodoethyl)imidazole;hydroiodide. By employing a comparative methodology that focuses on the disappearance of the precursor's characteristic hydroxyl O-H stretch, researchers can quickly and confidently ascertain the success of the chemical transformation. This approach, grounded in the fundamental principles of molecular vibrations, provides a self-validating system that upholds scientific integrity and accelerates the research and development workflow. While complementary methods like NMR and MS are indispensable for full structural elucidation, FT-IR provides the essential first-pass confirmation that is critical in a dynamic research environment.

References

  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
  • BYJU'S. (n.d.). Finkelstein Reaction.
  • Chemistry Learner. (2020, May 28). Finkelstein Reaction: Definition, Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra.
  • J&K Scientific LLC. (2025, June 4). Finkelstein Reaction.
  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... [Image].
  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.
  • Li, W., et al. (2025, October 2). Synthesis and Characterization of Imidazolium-Based Ionenes. PMC, NIH.
  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
  • PubChem. (n.d.). N-(2-Hydroxyethyl)imidazole.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) IR Spectrum.
  • Undergraduate Science Journals. (n.d.). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group.
  • ACS Publications. (n.d.). Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g [Image].
  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
  • ResearchGate. (n.d.). FTIR spectra of Imidazole [Image].
  • MilliporeSigma. (n.d.). 1-(2-Hydroxyethyl)imidazole 97 1615-14-1.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • TCI AMERICA. (n.d.). Imidazole Hydroiodide | 68007-08-9.
  • Organic Syntheses. (2021, June 18). Mild mono-Acylation of 4,5-Diiodoimidazole.
  • ChemicalBook. (2026, January 13). 1-(2-Hydroxyethyl)imidazole | 1615-14-1.
  • Hilaris. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.
  • Fisher Scientific. (n.d.). CAS RN 68007-08-9.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • PMC. (n.d.). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.
  • ResearchGate. (n.d.). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes [Table].
  • CAS Common Chemistry. (n.d.). 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole.
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Validation

A Researcher's Guide to Elemental Analysis: Comparing Commercial vs. Synthesized 1-(2-Iodoethyl)imidazole Hydroiodide

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical compounds are paramount. Elemental analysis serves as a fundamental gatekeeper, offering a quantitative ass...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical compounds are paramount. Elemental analysis serves as a fundamental gatekeeper, offering a quantitative assessment of a molecule's composition. This guide provides an in-depth comparison of the expected elemental analysis results for commercially procured versus in-house synthesized 1-(2-Iodoethyl)imidazole hydroiodide, a valuable building block in medicinal chemistry. We will delve into the theoretical composition, potential sources of deviation, and the practical interpretation of experimental data.

The Foundational Benchmark: Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical or calculated percentage of each element in the pure compound. This provides the ideal against which all experimental results are measured.

The molecular formula for 1-(2-Iodoethyl)imidazole hydroiodide is C₅H₈I₂N₂. To determine the theoretical elemental composition, we use the atomic weights of carbon (C), hydrogen (H), iodine (I), and nitrogen (N).

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
Carbon (C)12.011560.055
Hydrogen (H)1.00888.064
Iodine (I)126.9042253.808
Nitrogen (N)14.007228.014
Total Molecular Weight 350.941 g/mol

From these values, the theoretical elemental percentages are calculated as follows:

ElementCalculationTheoretical Percentage (%)
Carbon (C)(60.055 / 350.941) * 10017.11
Hydrogen (H)(8.064 / 350.941) * 1002.30
Nitrogen (N)(28.014 / 350.941) * 1007.98
Iodine (I)(253.808 / 350.941) * 10072.32

This theoretical composition is the gold standard for a perfectly pure and dry sample of 1-(2-Iodoethyl)imidazole hydroiodide.

Commercial vs. Synthesized: A Tale of Two Samples

While the theoretical values provide a clear target, the reality of both commercial and synthesized batches often presents minor, yet significant, deviations. Understanding the origin of these discrepancies is crucial for accurate interpretation.

Commercially Available 1-(2-Iodoethyl)imidazole Hydroiodide

Commercial suppliers of research chemicals typically provide a Certificate of Analysis (CoA) that includes elemental analysis data. For a reputable supplier, the experimental values are expected to be very close to the theoretical percentages.

Expected Observations:

  • High Purity: The elemental composition will likely be within a narrow, acceptable range of the theoretical values. Many scientific journals consider a deviation of ±0.4% from the theoretical value to be acceptable for publication of a new compound.[1]

  • Documentation: A comprehensive CoA should be available, detailing the analytical method used and the results obtained.

Potential for Minor Deviations: Even in high-purity commercial samples, small deviations can occur due to:

  • Hygroscopicity: Imidazole salts can be hygroscopic, meaning they absorb moisture from the atmosphere. The presence of water will increase the relative percentage of hydrogen and decrease the percentages of all other elements.

  • Residual Solvents: Trace amounts of solvents from the final purification or crystallization step may be present. This can affect the carbon and hydrogen percentages.

  • Long-term Storage: Over time, some degradation may occur, although this is less likely for a stable salt stored under appropriate conditions.

In-House Synthesized 1-(2-Iodoethyl)imidazole Hydroiodide

For a freshly synthesized batch, the elemental analysis results are a direct reflection of the success of the reaction and the rigor of the purification process.

Common Synthetic Route and Potential Impurities: A common synthesis of 1-(2-Iodoethyl)imidazole hydroiodide involves the reaction of 1-(2-hydroxyethyl)imidazole with a source of iodine, such as hydroiodic acid or by converting the hydroxyl group to a better leaving group followed by substitution with iodide.

Potential impurities that can arise from this synthesis include:

  • Unreacted Starting Material: The presence of 1-(2-hydroxyethyl)imidazole (C₅H₈N₂O) would lead to a lower iodine content and higher oxygen content (which is not typically measured directly in CHNI analysis but affects the percentages of other elements).

  • Byproducts: Side reactions can lead to the formation of other iodinated species or polymeric materials.

  • Residual Reagents: Incomplete removal of reagents used in the workup and purification steps can also affect the elemental composition.

Interpreting Deviations in Synthesized Samples: Larger deviations from the theoretical values in a synthesized sample are a red flag that indicates the presence of impurities. For instance:

  • A lower than expected iodine percentage is a strong indicator of incomplete reaction or the presence of non-iodinated impurities.

  • A higher than expected hydrogen percentage could suggest the presence of residual water or solvent.

It is imperative for researchers to perform thorough purification, such as recrystallization or column chromatography, to remove these impurities before submitting a sample for elemental analysis.[2][3]

Comparative Analysis: Expected Elemental Composition

The following table summarizes the expected elemental analysis results for theoretical, a high-purity commercial, and a hypothetical unpurified synthesized sample of 1-(2-Iodoethyl)imidazole hydroiodide.

ElementTheoretical Value (%)Expected Commercial Batch (%)Hypothetical Synthesized (Unpurified) Batch (%)Rationale for Deviation in Synthesized Batch
C 17.1117.05 - 17.1516.5 - 17.5Presence of starting material or byproducts can alter the carbon content.
H 2.302.25 - 2.352.4 - 2.8Residual water or solvent significantly increases the hydrogen percentage.
N 7.987.90 - 8.057.5 - 8.2Impurities will either contain or lack nitrogen, affecting the overall percentage.
I 72.3272.20 - 72.4068.0 - 71.0A lower iodine content is a strong indicator of incomplete iodination or the presence of non-iodinated impurities.

Experimental Protocol: CHNI Elemental Analysis

The following is a generalized protocol for the determination of Carbon, Hydrogen, Nitrogen, and Iodine content in a sample of 1-(2-Iodoethyl)imidazole hydroiodide using an automated elemental analyzer. This method is based on the principles of the Dumas method for CHN analysis.[4][5]

Instrumentation: An automated CHNS/O elemental analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried to remove residual moisture. This can be achieved by drying under high vacuum for several hours.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis:

    • The sample, enclosed in the tin capsule, is introduced into a high-temperature combustion furnace (typically ~900-1000 °C).

    • The sample undergoes rapid and complete combustion in the presence of a controlled amount of oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, and I₂) are passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight. The iodine content is often determined by other methods but can be adapted in specialized elemental analyzers.

Workflow for Elemental Analysis Comparison

G cluster_0 Theoretical Analysis cluster_1 Experimental Analysis cluster_2 Data Comparison and Interpretation a Determine Molecular Formula (C₅H₈I₂N₂) b Calculate Molar Mass a->b c Calculate Theoretical % of C, H, N, I b->c h Compare Experimental Data to Theoretical Values c->h d Procure Commercial Sample f Perform CHNI Elemental Analysis d->f e Synthesize In-House Sample g Perform CHNI Elemental Analysis e->g f->h g->h i Analyze Deviations h->i j Draw Conclusions on Purity and Composition i->j

Caption: Workflow for the comparison of elemental analysis data.

Conclusion: An Indispensable Tool for Chemical Integrity

Elemental analysis remains a cornerstone of chemical characterization, providing a fundamental assessment of a compound's purity and elemental composition. For both commercially sourced and laboratory-synthesized 1-(2-Iodoethyl)imidazole hydroiodide, a thorough comparison of the experimental results with the theoretical values is a critical step in quality control. By understanding the potential sources of deviation, researchers can make informed judgments about the integrity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from Eurofins Scientific. [Link]

  • Intertek. CHN ASTM Testing. Retrieved from Intertek. [Link]

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]

  • Spectro-Lab. CHNS/O determination in Coals - Elemental Analysis. Retrieved from Spectro-Lab. [Link]

  • Kowol, C. R., et al. (2022). Deviation study suggests numerous elemental analyses are too good to be true. Chemistry World. [Link]

  • Moravek, Inc. (2021, June 14). The Importance of Purity in Chemistry. Retrieved from Moravek, Inc. [Link]

  • Ravikumar, K., et al. (2025, May 14). A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. Journal of Molecular Structure.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem. [Link]

  • Samarasinghe, S. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from The University of Toledo. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Iodoethyl)imidazole;hydroiodide

This guide provides essential, step-by-step procedures for the proper handling and disposal of 1-(2-Iodoethyl)imidazole;hydroiodide. As a halogenated organic salt, this compound requires specific protocols to ensure the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper handling and disposal of 1-(2-Iodoethyl)imidazole;hydroiodide. As a halogenated organic salt, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance. The information herein is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Core Principles: Hazard Identification and Risk Mitigation

The primary hazards are associated with its potential corrosivity, toxicity upon ingestion or inhalation, and the environmental risks posed by halogenated organics.[1][3][4][5] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic ecosystems and violate federal and local regulations.[1][2][6][7]

Table 1: Hazard & Safety Summary for Halogenated Imidazole Compounds

ParameterGuideline / SpecificationRationale & Source
Chemical Class Halogenated Organic Compound; Imidazole SaltContains Iodine, an imidazole ring, and is a hydroiodide salt.[1][3]
Primary Hazards Skin and Eye Irritation/Corrosion, Potential Toxicity, Possible Reproductive HarmBased on SDS data for similar imidazole compounds.[4][5][8][9]
Personal Protective Equipment (PPE) Chemical Safety Goggles, Nitrile Gloves, Lab Coat, Closed-toe ShoesStandard requirement for handling toxic and corrosive organic substances.[1][2][5]
Engineering Controls Certified Chemical Fume HoodEssential for preventing inhalation of dust or vapors, especially when handling solids or preparing solutions.[1][2][5]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid AnhydridesTo prevent vigorous or hazardous reactions.[5][8]
Waste Stream Designated "Halogenated Organic Waste" Halogenated and non-halogenated wastes must be kept separate to facilitate proper treatment and disposal, and to minimize costs.[1][2][3]

Step-by-Step Disposal Protocol: From Benchtop to Final Pickup

The disposal process is a systematic workflow that begins the moment the chemical is used. Adherence to these steps ensures compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[6][10]

Step 2.1: Immediate Waste Collection at the Point of Generation

All materials contaminated with 1-(2-Iodoethyl)imidazole;hydroiodide, including residual amounts in weighing boats, contaminated gloves, pipette tips, and paper towels, must be treated as hazardous waste.

  • Prepare a Designated Waste Container: Before starting your experiment, designate a specific, compatible container for the collection of this waste. This can be a sealable plastic bag or a small, clearly labeled beaker kept inside the chemical fume hood.

  • Collect All Contaminated Materials: As you work, place all contaminated solid waste directly into this temporary container.

  • Handle Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and sealable container (e.g., a poly or glass bottle). Do not mix with non-halogenated organic waste.[3]

Step 2.2: Transfer to the Satellite Accumulation Area (SAA)

The SAA is a designated location within the laboratory, near the point of waste generation, where hazardous waste is collected for disposal.[11][12]

  • Select the Correct Accumulation Container: Locate the designated "Halogenated Organic Waste" container in your lab's SAA. This container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[10]

  • Transfer Waste: Carefully transfer the collected waste from your temporary benchtop container into the larger SAA container.

  • Keep Container Closed: The SAA container must be kept tightly closed at all times except when actively adding waste.[11] This is a critical EPA regulation to prevent the release of hazardous vapors.

Step 2.3: Proper Labeling

Accurate labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added to the SAA container, it must be labeled.[5]

Your facility's hazardous waste label must include:

  • The words "Hazardous Waste" .[11][12]

  • The full chemical name: "1-(2-Iodoethyl)imidazole;hydroiodide" and any other chemical constituents in the container, with their approximate percentages. Do not use abbreviations or chemical formulas.[11]

  • A clear indication of the hazards (e.g., Corrosive, Toxic).[12]

Step 2.4: Arranging Final Disposal

When the SAA container is 90% full, or as per your institution's policy, it is time to arrange for its removal.[11]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office. They will coordinate the pickup.

  • Documentation: Complete any necessary chemical waste pickup forms as required by your institution.[11]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste vendor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][13]

Workflow for Disposal Decision-Making

The following diagram outlines the critical decision points in the lifecycle management of 1-(2-Iodoethyl)imidazole;hydroiodide in the laboratory.

G cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_disposal Accumulation & Disposal A Acquire/Synthesize 1-(2-Iodoethyl)imidazole;hydroiodide B Review SDS & Hazards (Corrosive, Halogenated) A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Generate Waste (Solid or Liquid) D->E F Is waste halogenated? E->F G Place in 'Halogenated Organic Waste' Container F->G Yes H Place in 'Non-Halogenated Organic Waste' Container F->H No I Ensure Container is Labeled: 'Hazardous Waste' + Chemical Name G->I J Store in Designated SAA (Keep Closed) I->J K Container >90% full? J->K K->J No L Contact EHS for Pickup K->L Yes M Waste transported by licensed vendor L->M

Sources

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